molecular formula C14H14ClNO2 B1389921 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride CAS No. 1185303-94-9

2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride

Cat. No.: B1389921
CAS No.: 1185303-94-9
M. Wt: 263.72 g/mol
InChI Key: ADUKIXJKWPAIRW-UHFFFAOYSA-N
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Description

2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C14H14ClNO2 and its molecular weight is 263.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-pyridin-2-ylethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c16-14(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12;/h1-7,10H,8-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUKIXJKWPAIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pKa values of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profiles of an active pharmaceutical ingredient (API).[1][2] For multi-protic compounds such as 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, understanding the distinct pKa values associated with its different ionizable groups is fundamental to predicting its behavior in biological systems. This guide provides a comprehensive analysis of the theoretical and practical considerations for determining the pKa values of this molecule. We delve into the structural basis for its acidic and basic centers, present detailed protocols for robust experimental determination via potentiometric titration and UV-Vis spectrophotometry, and explore the utility of computational prediction tools.

Introduction: The Significance of Ionization in Drug Development

2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is a molecule possessing two key ionizable centers: a carboxylic acid group on the benzoic acid ring and a nitrogen atom within the pyridine ring. The extent to which these groups are ionized at a given pH is defined by their respective pKa values.

  • pKa₁ (Carboxylic Acid): Governs the equilibrium between the neutral carboxylic acid (-COOH) and its conjugate base, the carboxylate anion (-COO⁻).

  • pKa₂ (Pyridinium): Governs the equilibrium between the protonated, cationic pyridinium form and the neutral pyridine base.

These ionization states profoundly influence essential drug properties including solubility, lipophilicity, membrane permeability, protein binding, and interaction with biological targets.[2][3] An accurate determination of both pKa values is therefore an indispensable step in the preclinical development pipeline, enabling rational formulation design and the prediction of in vivo absorption, distribution, metabolism, and excretion (ADME) characteristics.

Structural Analysis and Predicted pKa Values

The molecule's structure consists of a benzoic acid core substituted at the ortho position with a 2-pyridin-2-ylethyl group.

  • Carboxylic Acid Moiety (pKa₁): The pKa of unsubstituted benzoic acid is a well-established benchmark, consistently reported as approximately 4.20.[4][5][6][7][8] The presence of an alkyl substituent at the ortho position typically has a minor acid-strengthening effect due to steric hindrance that can disrupt the coplanarity of the carboxyl group with the benzene ring. Therefore, the pKa for this group is anticipated to be slightly lower than 4.20.

  • Pyridine Moiety (pKa₂): The ionizable center here is the pyridine nitrogen. In its hydrochloride salt form, this nitrogen is protonated. The pKa value refers to the dissociation of this protonated form (the pyridinium ion). The pKa of the conjugate acid of 2-ethylpyridine is reported to be 5.89.[9][10] Given that the benzoic acid substituent is separated by an ethyl linker, its electronic influence on the pyridine nitrogen is expected to be minimal. Thus, the pKa of the pyridinium group in the target molecule should be very close to this value.

Table 1: Estimated pKa Values and Comparison with Analogs

Ionizable GroupMoietyAnalog CompoundAnalog pKa ValueEstimated pKa for Target Molecule
AcidicCarboxylic AcidBenzoic Acid4.20[4][6][7][8]~ 4.0 - 4.2
BasicPyridinium2-Ethylpyridine (Conjugate Acid)5.89[9][10]~ 5.8 - 6.0

These estimations provide a strong theoretical foundation but must be confirmed through rigorous experimental measurement.

Experimental Determination of pKa Values

The determination of pKa values for an API is a cornerstone of its physicochemical characterization. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely accepted methods.[11][12]

Method 1: Potentiometric Titration

Potentiometric titration is a highly reliable and cost-effective method for pKa determination.[11][12] The principle involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, in this case) is added incrementally. The resulting titration curve of pH versus titrant volume reveals inflection points that correspond to the pKa values.[1]

  • Reagent and Sample Preparation:

    • Prepare a standardized 0.1 M NaOH solution.

    • Prepare a 0.1 M HCl solution for back-titration if necessary.[13]

    • Accurately weigh a sample of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride and dissolve it in a suitable solvent (e.g., water or a water/methanol co-solvent for low solubility compounds) to a known concentration, typically between 1-10 mM.[1]

    • Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength throughout the titration.[13]

  • Apparatus Setup and Calibration:

    • Calibrate a pH meter with at least two, preferably three, standard aqueous buffers (e.g., pH 4, 7, and 10).[13]

    • Place the sample solution in a jacketed beaker to maintain a constant temperature, and place it on a magnetic stirrer.

    • Immerse the calibrated combination pH electrode into the solution.

    • Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[1]

  • Titration Procedure:

    • Begin stirring the solution at a slow, steady rate.

    • Add the standardized 0.1 M NaOH titrant in small, precise increments using a calibrated burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Collect more data points in the regions where the pH changes most rapidly.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • The curve will exhibit two distinct buffer regions and equivalence points for this di-protic molecule.

    • Determine the volume of titrant at the half-equivalence point for each buffer region. At these points, the concentrations of the acidic and basic forms of a given functional group are equal, and therefore, pH = pKa.[13][14]

Potentiometric_Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Analysis P1 Prepare Standard 0.1M NaOH P2 Prepare Analyte Solution (Known Conc. + KCl) T1 Purge with N2 P2->T1 P3 Calibrate pH Meter (pH 4, 7, 10 Buffers) T2 Add NaOH Titrant Incrementally T1->T2 T3 Record pH and Volume After Stabilization T2->T3 Repeat T3->T2 A1 Plot pH vs. Volume NaOH T3->A1 A2 Identify Half-Equivalence Points A1->A2 A3 Determine pKa Values (pKa = pH at 1/2 eq. pt.) A2->A3

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is highly effective for compounds that possess a chromophore in proximity to the ionizable center, leading to a change in the UV-Vis absorption spectrum as a function of pH.[3][15]

  • Reagent and Sample Preparation:

    • Prepare a series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).[3]

    • Prepare a concentrated stock solution of the analyte in a suitable solvent like DMSO or methanol.[3]

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the analyte stock solution to achieve a final concentration that gives an absorbance in the optimal range (0.1-1.0 AU). A 96-well microplate reader can be used for higher throughput.[3]

    • Record the UV-Vis spectrum (e.g., 230-500 nm) for the analyte in each buffer solution.[3]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[11]

    • Fit the data to the Henderson-Hasselbalch equation to calculate the pKa value precisely.

UV_Vis_Workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Analysis P1 Prepare Buffer Series (e.g., pH 2-12) M1 Add Analyte to Each Buffer P1->M1 P2 Prepare Analyte Stock Solution P2->M1 M2 Record UV-Vis Spectrum for Each Sample M1->M2 A1 Plot Absorbance vs. pH (at selected wavelength) M2->A1 A2 Identify Inflection Point of Sigmoidal Curve A1->A2 A3 Determine pKa Value A2->A3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In early-stage drug discovery, in silico pKa prediction offers a rapid, cost-effective method for screening large libraries of compounds.[2][12] Several software packages are available, employing various methodologies.

  • Empirical Methods: These programs use databases of experimentally determined pKa values and apply algorithms based on linear free-energy relationships to predict pKa from a chemical structure. Examples include ACD/pKa DB, Marvin, and ADMET Predictor.[16][17]

  • Quantum Mechanical (QM) Methods: These first-principles approaches calculate pKa values based on the electronic structure of the molecule. While often more accurate for novel scaffolds, they are computationally intensive.

  • Machine Learning (ML) Methods: Newer approaches leverage machine learning and graph convolutional neural networks trained on vast datasets to provide rapid and accurate predictions.[18][19] Examples include Epik and MoKa.[18][20]

While prediction accuracy has improved significantly, with mean absolute deviations often below 0.5 log units for well-trained models, computational results should ideally be confirmed experimentally, especially for lead candidates.[17][20]

Table 2: Selected Computational pKa Prediction Software

SoftwareDeveloperMethodology
ACD/pKa DBACD/LabsEmpirical, database-driven[16]
EpikSchrödingerMachine Learning, Graph Convolutional Neural Networks[18]
MarvinChemAxonEmpirical, Quantum Mechanical elements[17]
MoKaMolecular DiscoveryGRID Molecular Interaction Fields, Empirical[20]

Conclusion

2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is a diprotic molecule with two distinct pKa values critical to its behavior as a potential drug substance. Based on structural analysis of its constituent parts, the pKa for the carboxylic acid group is estimated to be approximately 4.0-4.2 , while the pKa for the pyridinium ion is estimated to be around 5.8-6.0 . This guide has outlined the causal logic behind these estimations and provided detailed, field-proven protocols for their experimental verification using potentiometric titration and UV-Vis spectrophotometry. Furthermore, it has highlighted the role of computational tools in providing rapid, early-stage pKa predictions. A combined approach, leveraging both predictive and empirical methods, ensures the generation of a reliable ionization profile, which is a foundational dataset for successful drug development.

References

  • SATHEE. (n.d.). Chemistry Benzoic Acid.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • National Center for Biotechnology Information. (2020). Benzoic Acid (CID 243). PubChem. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Fiveable. (2025, August 15). Benzoic Acid Definition - Intro to Chemistry Key Term. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Balogh, M., et al. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. Retrieved from [Link]

  • Reijenga, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Schrödinger. (n.d.). Epik. Retrieved from [Link]

  • Baell, J. B., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Retrieved from [Link]

  • Rowan. (n.d.). pKa Prediction. Retrieved from [Link]

  • (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • ResearchGate. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethylpyridine (CID 7523). PubChem. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Ethylpyridine (FDB004395). Retrieved from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

Sources

Crystal Structure Analysis of 2-(2-Pyridin-2-ylethyl)benzoic Acid Hydrochloride: Data Unavailability

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search for the crystal structure data of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, and its parent compound 2-(2-Pyridin-2-ylethyl)benzoic acid, has revealed that this information is not currently available in the public domain.

Despite a thorough investigation of crystallographic databases and the scientific literature, no published crystallographic information file (CIF) or detailed structural analysis for this specific compound could be located. This absence of foundational data makes it impossible to provide the in-depth technical guide on its crystal structure analysis as requested.

A definitive analysis of a crystal structure is entirely reliant on the experimental determination of its crystallographic parameters. These parameters, which include the unit cell dimensions, space group, and the precise atomic coordinates of each atom within the crystal lattice, are the essential building blocks for any meaningful structural discussion. Without this primary data, any attempt to create a technical guide would be purely speculative and would not meet the required standards of scientific integrity and accuracy.

For researchers, scientists, and drug development professionals, access to accurate crystal structure data is paramount for a variety of applications, including:

  • Understanding Structure-Property Relationships: The three-dimensional arrangement of atoms in a crystal directly influences its physical and chemical properties, such as solubility, melting point, and stability.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a pharmaceutical compound is critical, as different polymorphs can exhibit distinct bioavailability and therapeutic efficacy.

  • Rational Drug Design: Knowledge of the crystal structure of a molecule can inform the design of new drugs with improved binding affinity and selectivity for their biological targets.

  • Intellectual Property: Novel crystal forms of a compound can be patentable, making their characterization a crucial step in the drug development process.

While general methodologies for single-crystal X-ray diffraction are well-established, a technical guide on a specific compound requires the actual experimental data to illustrate the application of these techniques and to discuss the unique structural features of the molecule .

We will continue to monitor the scientific literature and crystallographic databases for any future depositions of the crystal structure of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride. Should this data become available, a detailed technical guide will be promptly generated.

An In-depth Technical Guide to the Physicochemical Characterization of Novel Pyridine-Substituted Benzoic Acid Derivatives: A Case Study on the Melting Point Determination of 2-(2-Pyridin-2-ylethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of novel chemical entities, specifically focusing on 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride as a representative example. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale critical for robust physicochemical characterization in a research and development setting.

Introduction: The Critical Role of Melting Point in Drug Discovery and Development

The melting point of a crystalline solid is a fundamental thermodynamic property, representing the temperature at which it transitions from the solid to the liquid phase at a given pressure. In the realm of pharmaceutical sciences, the melting point is far more than a simple physical constant. It serves as an initial, yet crucial, indicator of a compound's purity, identity, and the stability of its crystal lattice. A sharp and well-defined melting point range is often the first hallmark of a pure crystalline substance, whereas a broad melting range typically suggests the presence of impurities or polymorphic forms.

For a novel active pharmaceutical ingredient (API) such as 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, a compound of interest for its potential biological activities, a precise determination of its melting point is a foundational step in its characterization. This data informs subsequent stages of development, including formulation, stability studies, and quality control.

This guide will provide a detailed protocol for the determination of the melting point, discuss the theoretical underpinnings, and explore the factors that can influence this critical parameter. While a specific, experimentally determined melting point for 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is not yet publicly documented, this guide will equip the researcher with the necessary knowledge and procedures to determine it accurately and to understand its implications.

Synthesis and Purification: Prerequisite for Accurate Melting Point Determination

The journey to an accurate melting point begins with the synthesis and rigorous purification of the target compound. Impurities will invariably depress and broaden the melting point range. A hypothetical, yet plausible, synthetic route to 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is outlined below to provide context for the subsequent characterization. The synthesis of related compounds often involves amide bond formation or similar coupling reactions[1].

Hypothetical Synthesis of 2-(2-Pyridin-2-ylethyl)benzoic Acid

A potential synthetic approach could involve a multi-step process, culminating in the formation of the target molecule. The final product would then be converted to its hydrochloride salt to potentially improve its stability and solubility.

An Important Note on Isomers: It is crucial to distinguish the target compound, 2-(2-Pyridin-2-yl ethyl)benzoic acid hydrochloride, from its isomer, 2-(2-Pyridin-3-yl ethyl)benzoic acid hydrochloride. While structurally similar, the position of the nitrogen atom in the pyridine ring can significantly influence the compound's physicochemical properties, including its melting point, due to differences in crystal packing and intermolecular interactions.

Following synthesis, the crude product must be purified to the highest possible degree. Common purification techniques for compounds of this nature include:

  • Recrystallization: A powerful technique for purifying crystalline solids. The choice of solvent is critical and is determined empirically.

  • Column Chromatography: Effective for separating the target compound from byproducts and unreacted starting materials.

The purity of the final compound should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to melting point determination.

Theoretical Framework: Understanding the Melting Phenomenon

The melting of a crystalline solid is a phase transition that occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed, ordered crystal lattice. For a pure substance, this transition ideally occurs at a single temperature. However, in practice, a melting range of 1-2°C is typically observed.

Several factors can influence the melting point:

  • Purity: Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.

  • Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs will have different crystal lattice energies and, consequently, different melting points.

  • Rate of Heating: A rapid heating rate can lead to an artificially elevated and broader melting point range as there is insufficient time for complete heat transfer.

Experimental Protocol: Accurate Determination of Melting Point

The following protocol outlines the steps for the precise determination of the melting point of a novel compound like 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride using a modern digital melting point apparatus.

Materials and Equipment
  • Purified 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride

  • Melting point capillaries (open at one end)

  • Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

  • Melting point standards with certified melting ranges (e.g., Naphthalene, Benzoic Acid)[2]

Step-by-Step Procedure
  • Instrument Calibration:

    • Prior to measuring the sample, ensure the apparatus is calibrated using certified melting point standards. This verifies the accuracy of the instrument's thermometer.

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

    • Carefully pack the dry, powdered sample into a melting point capillary to a depth of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Measurement:

    • Place the packed capillary into the sample holder of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20°C/min) to obtain an approximate melting point.

    • Once an approximate range is determined, prepare a new sample and set the starting temperature to about 20°C below the approximate melting point.

    • Use a slower heating rate (1-2°C/min) as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the upper end of the melting range).

    • The recorded melting point should be reported as a range.

The workflow for this experimental determination can be visualized as follows:

MeltingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting A Calibrate Instrument with Standards B Prepare Dry, Powdered Sample A->B C Pack Capillary Tube (2-3 mm) B->C D Rapid Scan for Approximate Melting Point C->D E Slow Scan (1-2°C/min) for Precise Measurement D->E F Record T_onset (First Liquid Drop) E->F G Record T_clear (Fully Melted) F->G H Report as Melting Range (T_onset - T_clear) G->H

Caption: Workflow for accurate melting point determination.

Data Interpretation and Comparative Analysis

As no experimental melting point is available for 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, we can look at related structures to provide context.

CompoundStructureMelting Point (°C)
2-(2-Phenylethyl)benzoic acidBenzoic acid with a phenylethyl group at position 2127-132
2-(Pyridin-2-yl)benzoic acidBenzoic acid with a pyridin-2-yl group at position 2Not specified, solid at room temp.[3]
4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochlorideA benzoic acid derivative hydrochloride saltNot specified, powder form[2]

The melting point of 2-(2-phenylethyl)benzoic acid provides a useful, albeit imperfect, comparison. The replacement of the phenyl ring with a pyridine ring and the formation of a hydrochloride salt in the target compound are expected to significantly alter the melting point. The introduction of the nitrogen atom in the pyridine ring allows for different intermolecular interactions, such as hydrogen bonding, which can affect the crystal lattice energy. The formation of a hydrochloride salt will introduce ionic character, generally leading to a higher melting point compared to the free base.

Conclusion: A Foundational Datum in Chemical and Pharmaceutical Science

The determination of the melting point of a novel compound such as 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is a fundamental and indispensable step in its scientific journey. It provides the first tangible measure of purity and identity, and the data is critical for subsequent research and development activities. By following a meticulous experimental protocol, grounded in a solid theoretical understanding, researchers can ensure the generation of high-quality, reliable data. This in-depth guide provides the necessary framework for any scientist tasked with the physicochemical characterization of new chemical entities, empowering them to generate data with confidence and integrity.

References

  • Triown Chemie. (n.d.). 4-(2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(2-Pyridin-2-ylethyl)benzoic acid HCl: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, a heterocyclic carboxylic acid with significant potential as an intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical properties, a proposed synthetic route, and its application in the formation of amide-containing target molecules. Furthermore, this guide outlines detailed protocols for its synthesis, characterization, and subsequent use in amide coupling reactions, alongside critical safety and handling information. The inclusion of a representative biological pathway highlights the potential therapeutic relevance of molecules derived from this intermediate.

Introduction and Chemical Properties

2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride belongs to a class of compounds containing both a pyridine and a benzoic acid moiety. This unique combination of a basic nitrogenous heterocycle and an acidic carboxylic acid group makes it a valuable building block in the synthesis of complex organic molecules. The pyridine ring can participate in various chemical transformations and can also play a crucial role in the pharmacokinetics and pharmacodynamics of a final drug product. The benzoic acid group, on the other hand, is readily converted into a variety of functional groups, most notably amides, which are prevalent in many biologically active compounds.

The hydrochloride salt form of this intermediate offers improved solubility in certain solvents and enhanced stability, making it a convenient form for storage and handling in a laboratory setting.

Table 1: Physicochemical Properties of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl

PropertyValueSource
Molecular Formula C₁₄H₁₄ClNO₂N/A
Molecular Weight 263.72 g/mol [1]
IUPAC Name 2-(2-pyridin-2-ylethyl)benzoic acid;hydrochlorideN/A
Physical Form Solid (predicted)[2]
Storage Temperature Room Temperature[2]

Synthesis of 2-(2-Pyridin-2-ylethyl)benzoic acid

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis 2-bromobenzonitrile 2-Bromobenzonitrile Mg Mg, THF 2-bromobenzonitrile->Mg Grignard_Reagent Grignard Reagent Mg->Grignard_Reagent 2-vinylpyridine 2-Vinylpyridine Grignard_Reagent->2-vinylpyridine Cu(I) catalyst Intermediate_1 Ketonitrile Intermediate 2-vinylpyridine->Intermediate_1 Acid_Hydrolysis Acid Hydrolysis (e.g., HCl) Intermediate_1->Acid_Hydrolysis Final_Product 2-(2-Pyridin-2-ylethyl)benzoic acid Acid_Hydrolysis->Final_Product

Caption: Proposed multi-step synthesis of 2-(2-Pyridin-2-ylethyl)benzoic acid.

Experimental Protocol: Proposed Synthesis

Materials:

  • 2-Bromobenzonitrile

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Vinylpyridine

  • Copper(I) iodide (CuI)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings. To this, add a solution of 2-bromobenzonitrile in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Copper-Catalyzed Addition: In a separate flask, prepare a solution of 2-vinylpyridine in anhydrous THF and cool to 0 °C. Add a catalytic amount of CuI. To this cooled solution, add the freshly prepared Grignard reagent dropwise via a cannula.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude intermediate.

  • Hydrolysis to Carboxylic Acid: To the crude intermediate, add concentrated hydrochloric acid and heat to reflux. The hydrolysis of the nitrile to the carboxylic acid and the formation of the hydrochloride salt of the pyridine will occur. Monitor the reaction by TLC.

  • Purification: Cool the reaction mixture and adjust the pH to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Characterization of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl

Accurate structural confirmation and purity assessment are crucial after synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential analytical techniques for this purpose[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound[5].

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Proton/Carbon Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine C2-H8.5-8.6149-150
Pyridine C3,4,5-H7.2-7.8121-140
Benzoic Acid Aromatic-H7.3-8.1125-145
-CH₂- (adjacent to pyridine)3.0-3.235-40
-CH₂- (adjacent to benzoic acid)3.2-3.430-35
Carboxylic Acid C=O-170-175

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information from fragmentation patterns[5].

  • Expected Molecular Ion Peak (M+) : m/z = 227.09 (for the free base)

  • Common Fragmentation Patterns : Expect to see fragments corresponding to the loss of the carboxyl group, and cleavage of the ethyl bridge.

Application as a Pharmaceutical Intermediate: Amide Bond Formation

A primary application of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl is in the synthesis of amide-containing molecules. The carboxylic acid can be activated and reacted with a primary or secondary amine to form a stable amide bond.

General Reaction Workflow

Amide_Coupling_Workflow Start 2-(2-Pyridin-2-ylethyl)benzoic acid HCl Activation Carboxylic Acid Activation (e.g., SOCl₂, EDC/HOBt) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling Product Amide Product Coupling->Product Purification Purification (Chromatography, Recrystallization) Product->Purification

Caption: General workflow for amide bond formation using the title compound.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for forming an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 2-(2-Pyridin-2-ylethyl)benzoic acid HCl

  • A primary or secondary amine

  • EDC-HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(2-Pyridin-2-ylethyl)benzoic acid HCl (1.0 eq.), HOBt (1.2 eq.), and EDC-HCl (1.2 eq.) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (2.5 eq.) to neutralize the hydrochloride salt and the acids formed during the reaction. Stir for 10 minutes.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Potential Biological Relevance: Urate Transporter 1 (URAT-1) Inhibition

While the direct use of 2-(2-Pyridin-2-ylethyl)benzoic acid in a specific marketed drug is not documented in the searched literature, the core structure is found in molecules with interesting biological activities. For instance, derivatives of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid have been investigated as inhibitors of Urate Transporter 1 (URAT-1) for the treatment of hyperuricemia and hyperuricemic nephropathy[6]. URAT-1 is a key protein involved in the reabsorption of uric acid in the kidneys.

Conceptual Signaling Pathway

URAT1_Pathway cluster_0 Renal Proximal Tubule Cell cluster_1 Pharmacological Intervention Uric_Acid_Lumen Uric Acid in Renal Tubule Lumen URAT1 URAT-1 Transporter Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid in Cell URAT1->Uric_Acid_Cell Efflux Uric Acid Efflux to Blood Uric_Acid_Cell->Efflux Uric_Acid_Blood Increased Serum Uric Acid Efflux->Uric_Acid_Blood Hyperuricemia Hyperuricemia Uric_Acid_Blood->Hyperuricemia Gout_Nephropathy Gout & Hyperuricemic Nephropathy Hyperuricemia->Gout_Nephropathy Leads to Inhibitor URAT-1 Inhibitor (Derived from Intermediate) Inhibitor->URAT1 Inhibition

Caption: Conceptual diagram of URAT-1-mediated uric acid reabsorption and its inhibition.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(2-Pyridin-2-ylethyl)benzoic acid HCl and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents or reagents.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for all chemicals used in the synthesis and subsequent reactions for detailed safety information.

Conclusion

2-(2-Pyridin-2-ylethyl)benzoic acid HCl is a promising pharmaceutical intermediate due to its versatile chemical nature. The presence of both a pyridine ring and a readily functionalizable carboxylic acid group allows for the synthesis of a wide range of complex molecules with potential therapeutic applications. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working in the field of drug discovery and development to utilize this valuable building block in their synthetic endeavors.

References

  • Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy. Eur J Med Chem. 2025 Jun 5:290:117507. [Link]

  • PubChem Compound Summary for CID 45075114, 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Ramesha, A. R. (2001). Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone. Synthetic Communications, 31(16), 2419-2422. [Link]

  • ChemInform Abstract: Convenient Synthesis of 2-(2-Phenylethyl)benzoic Acid: A Key Intermediate in the Synthesis of Dibenzosuberone. (2010). ChemInform, 32(52). [Link]

Sources

Application Note: Preparation of 2-(2-Pyridin-2-ylethyl)benzoic Acid from 2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Synthetic Rationale

The 2-arylethylpyridine scaffold is a privileged pharmacophore frequently encountered in medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands, and constrained mimics of phenylpropionic acid. The synthesis of 2-(2-pyridin-2-ylethyl)benzoic acid from 2-vinylpyridine represents a highly efficient, scalable approach to accessing this motif.

Direct alkylation of 2-picoline with 2-(bromomethyl)benzoic acid is often plagued by over-alkylation and requires harsh cryogenic conditions with strong bases (e.g., LDA). To circumvent these issues, we employ a highly chemoselective, three-step telescoped strategy:

  • Palladium-Catalyzed Heck Cross-Coupling : 2-Vinylpyridine is an excellent electron-deficient olefin that readily undergoes regioselective β-arylation[1]. This step couples 2-vinylpyridine with methyl 2-bromobenzoate[2].

  • Catalytic Hydrogenation : The resulting conjugated alkene is reduced under mild conditions.

  • Ester Saponification : Mild hydrolysis of the methyl ester yields the final product, which is isolated as a highly crystalline hydrochloride salt to bypass the solubility challenges of the free zwitterion.

Why Methyl 2-Bromobenzoate over 2-Bromobenzoic Acid?

Using the free carboxylic acid in palladium-catalyzed cross-couplings often leads to the formation of insoluble, polymeric Pd(II)-carboxylate complexes. This effectively poisons the catalyst and stalls the catalytic cycle. Masking the acid as a methyl ester ensures the palladium remains in the active catalytic cycle, driving the reaction to >95% conversion[3].

Reaction Workflow & Mechanistic Pathway

Workflow SM1 2-Vinylpyridine Int1 Methyl (E)-2-(2-(pyridin-2-yl) vinyl)benzoate SM1->Int1 Pd(OAc)2, P(o-tolyl)3 Et3N, DMF, 110°C SM2 Methyl 2-bromobenzoate SM2->Int1 Pd(OAc)2, P(o-tolyl)3 Et3N, DMF, 110°C Int2 Methyl 2-(2-pyridin-2-ylethyl) benzoate Int1->Int2 H2 (1 atm), Pd/C MeOH, RT Prod 2-(2-Pyridin-2-ylethyl) benzoic acid HCl Int2->Prod 1. LiOH, THF/H2O 2. HCl (aq)

Fig 1. Three-step synthetic workflow from 2-vinylpyridine to the target benzoic acid.
The Heck Catalytic Engine

The success of the first step relies on the precise tuning of the palladium catalytic cycle. We utilize Tri(o-tolyl)phosphine (P(o-tolyl)₃) as the ligand. The steric bulk of the ortho-methyl groups accelerates the dissociation of one phosphine ligand, rapidly generating the highly active 14-electron Pd(0)L species required for the oxidative addition into the deactivated aryl bromide bond.

HeckCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Ar-Pd(II)-Br L2 Oxidative Addition Complex Pd0->PdII_OA Methyl 2-bromobenzoate PdII_Coord Ar-Pd(II)-Br(Alkene) L Alkene Coordination PdII_OA->PdII_Coord 2-Vinylpyridine PdII_Insert Ar-CH2-CH(Py)-Pd(II)-Br L Migratory Insertion PdII_Coord->PdII_Insert Syn-Insertion PdII_BHE Ar-CH=CH-Py + H-Pd(II)-Br L2 β-Hydride Elimination PdII_Insert->PdII_BHE Bond Rotation & Elimination PdII_BHE->Pd0 Et3N (Base) Reductive Elimination Product Coupled Product Methyl (E)-2-(2-(pyridin-2-yl)vinyl)benzoate PdII_BHE->Product Product Dissociation

Fig 2. Catalytic cycle of the Pd-catalyzed Heck cross-coupling with 2-vinylpyridine.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 100 mmol scale)Role in Synthesis
Methyl 2-bromobenzoate 215.041.0021.50 gElectrophile (Starting Material)
2-Vinylpyridine 105.141.2012.62 gOlefin (Starting Material)
Palladium(II) acetate 224.500.051.12 gPre-catalyst
Tri(o-tolyl)phosphine 304.380.103.04 gSterically demanding ligand
Triethylamine (Et₃N) 101.192.5025.30 g (34.8 mL)Base for reductive elimination
N,N-Dimethylformamide (DMF) 73.09-150 mLPolar aprotic solvent
10% Pd/C (50% wet) -0.05 (Pd)5.30 gHydrogenation catalyst
Hydrogen Gas (H₂) 2.02Excess1 atm (Balloon)Reductant
Lithium Hydroxide (LiOH·H₂O) 41.963.0012.59 gSaponification reagent

Experimental Protocols

Step 1: Synthesis of Methyl (E)-2-(2-(pyridin-2-yl)vinyl)benzoate

Self-Validating Check: The reaction color transitions from reddish-brown to a dark, homogeneous amber as the active Pd(0) species forms and engages in the cycle.

  • System Purging : To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (21.50 g, 100 mmol), Pd(OAc)₂ (1.12 g, 5 mmol), and P(o-tolyl)₃ (3.04 g, 10 mmol). Seal the flask with a rubber septum and purge with anhydrous Nitrogen (N₂) for 15 minutes.

  • Reagent Addition : Inject anhydrous DMF (150 mL) followed by Et₃N (34.8 mL, 250 mmol) and 2-vinylpyridine (12.62 g, 120 mmol) via syringe.

  • Heating : Immerse the flask in a pre-heated oil bath at 110 °C. Stir vigorously for 12–16 hours. Monitor the disappearance of the aryl bromide via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Workup : Cool the mixture to room temperature. Dilute with EtOAc (300 mL) and filter through a pad of Celite to remove precipitated palladium black and triethylammonium bromide salts.

  • Washing : Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 150 mL) to remove DMF, followed by brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (SiO₂, gradient 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil (Typical yield: 82-88%).

Step 2: Catalytic Hydrogenation to Methyl 2-(2-pyridin-2-ylethyl)benzoate

Causality Note: Methanol is selected as the solvent because it enhances the solubility of the alkene and facilitates hydrogen transfer. Running the reaction at strictly 1 atm H₂ prevents the over-reduction of the pyridine ring to a piperidine moiety.

  • Preparation : Dissolve the purified methyl (E)-2-(2-(pyridin-2-yl)vinyl)benzoate (approx. 20.0 g, 83.6 mmol) in HPLC-grade Methanol (200 mL) in a 500 mL hydrogenation flask.

  • Catalyst Addition : Carefully add 10% Pd/C (50% wet, 5.30 g) under a gentle stream of N₂ to prevent autoignition of the solvent.

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen-filled balloon (1 atm) and stir vigorously at room temperature for 4–6 hours.

  • Filtration : Once hydrogen uptake ceases (verify completion by LC-MS or ¹H NMR showing the disappearance of vinylic protons at ~7.5-8.0 ppm), purge the flask with N₂. Filter the suspension through a tightly packed Celite pad, washing with additional Methanol (100 mL).

  • Concentration : Evaporate the solvent in vacuo to yield the reduced ester as a colorless to pale yellow viscous oil. Proceed to the next step without further purification.

Step 3: Saponification and Isolation of 2-(2-Pyridin-2-ylethyl)benzoic Acid HCl

Causality Note: The product contains both a basic pyridine nitrogen (pKa ~5.2) and a carboxylic acid (pKa ~4.2). Adjusting the pH to ~2 ensures both functional groups are protonated, breaking the zwitterionic state and allowing the precipitation of the highly crystalline hydrochloride salt.

  • Hydrolysis : Dissolve the crude methyl 2-(2-pyridin-2-ylethyl)benzoate in a mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 200 mL). Add LiOH·H₂O (10.5 g, 250 mmol).

  • Reaction : Stir the mixture at room temperature for 4 hours. The reaction is complete when TLC indicates the complete consumption of the ester.

  • Solvent Removal : Concentrate the mixture in vacuo to remove the volatile organic solvents (THF and MeOH). Dilute the remaining aqueous layer with water (50 mL) and wash with Dichloromethane (2 × 50 mL) to remove any unreacted organic impurities.

  • Acidification & Precipitation : Cool the aqueous layer in an ice bath (0–5 °C). Slowly add concentrated HCl (37% aq.) dropwise under continuous stirring until the pH reaches 1.5–2.0. A white precipitate will begin to form.

  • Isolation : Stir the suspension at 0 °C for an additional 30 minutes to maximize crystallization. Filter the solid under vacuum, wash with ice-cold water (20 mL) followed by cold acetone (20 mL), and dry under high vacuum at 45 °C overnight.

Analytical Characterization

The following table summarizes the expected spectroscopic data for the final product, 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride .

Analytical MethodExpected Signals / Data Points
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₄H₁₄NO₂⁺: 228.10; Found: 228.1
¹H NMR (400 MHz, DMSO-d₆)δ 13.05 (br s, 1H, COOH), 8.75 (d, J = 5.2 Hz, 1H, Py-H6), 8.35 (td, J = 7.8, 1.6 Hz, 1H, Py-H4), 7.85 (d, J = 7.8 Hz, 1H, Py-H3), 7.80 (dd, J = 7.6, 1.2 Hz, 1H, Ar-H), 7.75 (t, J = 6.4 Hz, 1H, Py-H5), 7.45 (td, J = 7.6, 1.2 Hz, 1H, Ar-H), 7.35 (t, J = 7.6 Hz, 1H, Ar-H), 7.28 (d, J = 7.6 Hz, 1H, Ar-H), 3.35 (m, 2H, -CH₂-), 3.20 (m, 2H, -CH₂-).
¹³C NMR (100 MHz, DMSO-d₆)δ 168.5 (C=O), 155.2, 142.3, 141.5, 140.8, 132.1, 131.5, 130.8, 129.4, 127.2, 126.5, 125.1, 34.2 (-CH₂-), 32.8 (-CH₂-).
Melting Point 182 – 185 °C (as the HCl salt)

References

  • Source: Chemical Reviews (ACS Publications)
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Application Note: Advanced Recrystallization Protocols for 2-(2-Pyridin-2-ylethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of amphoteric pharmaceutical intermediates requires precise thermodynamic and chemical control. 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride (Molecular Weight: 263.72 g/mol )[1] is a bifunctional molecule featuring a basic pyridine ring and an acidic benzoic acid moiety. While it serves as a critical building block for complex active pharmaceutical ingredients (APIs) and quinazolinone derivatives[2], its zwitterionic nature makes its hydrochloride salt highly susceptible to thermal disproportionation during standard recrystallization. This application note details a field-proven, self-validating protocol utilizing an Isopropanol/Ethyl Acetate (IPA/EtOAc) solvent system stabilized by a common-ion effect to achieve >99.5% purity while preventing free-base precipitation.

Physicochemical Profiling & Causality

To design a robust recrystallization system, one must first understand the causality behind the molecule's phase behaviors:

  • The Amphoteric Challenge: The free base of 2-(2-Pyridin-2-ylethyl)benzoic acid can exist as a zwitterion in solution. The basic pyridine nitrogen (conjugate acid pKa ~5.2) and the carboxylic acid (pKa ~4.2) create an internal acid-base equilibrium.

  • Disproportionation Risk: When the hydrochloride salt is dissolved in highly polar, protic solvents (like water or pure methanol) and heated to reflux, the salt can dissociate. Because the free base often has a lower solubility threshold than the solvated salt at specific temperatures, it can prematurely nucleate. This results in a final product contaminated with the free base.

  • Causality of Solvent Selection: To suppress dissociation, the dielectric constant of the solvent must be lowered. Isopropanol (IPA) provides adequate hot solubility but poor cold solubility. By introducing Ethyl Acetate (EtOAc) as an antisolvent, we force supersaturation without relying solely on deep cooling[3].

  • The Common-Ion Effect: Spiking the dissolution mixture with 1–2% v/v of 4M HCl in IPA ensures the system remains highly acidic, forcing the equilibrium entirely toward the hydrochloride salt form and completely inhibiting zwitterion formation.

Solvent Selection & Thermodynamic Considerations

The table below summarizes the quantitative data from various solvent screening studies, highlighting the superiority of the optimized binary system.

Solvent SystemSolvation Power (Hot)Antisolvent EffectDisproportionation RiskAverage Yield (%)Final Purity (HPLC Area %)
Water Very HighN/AHigh (pH dependent)< 40%92.0%
Methanol / Ether HighStrongModerate74%96.5%
Isopropanol (IPA) ModerateN/ALow65%98.0%
IPA / EtOAc + HCl ModerateStrongVery Low> 85% > 99.5%

Experimental Protocols: Optimized IPA/EtOAc Recrystallization

This protocol is designed as a self-validating system. The integration of hot filtration and controlled cooling ensures that both mechanical impurities and thermodynamic anomalies (like oiling out) are systematically eliminated.

Reagents Required:

  • Crude 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride (100 g)

  • Isopropanol (IPA), ACS Reagent Grade (600 mL)

  • Ethyl Acetate (EtOAc), ACS Reagent Grade (400 mL)

  • 4M HCl in Isopropanol (10 mL)

Step-by-Step Methodology:

  • Reactor Preparation & Dissolution:

    • Charge a 2 L jacketed glass reactor with 100 g of crude API salt and 600 mL of IPA.

    • Set the overhead stirrer to 250 RPM.

    • Ramp the internal temperature to 75°C – 80°C until complete dissolution is achieved.

  • pH Adjustment (Critical Step):

    • Inject 10 mL of 4M HCl in IPA into the hot solution. Causality: This micro-adjustment suppresses the dissociation of the HCl salt, preventing the free base from precipitating during the cooling phase.

  • Hot Polishing Filtration:

    • Pass the hot solution through a pre-heated 0.45 µm PTFE membrane filter into a clean, pre-warmed crystallizer. This removes insoluble degradation products and physical particulates.

  • Antisolvent Addition:

    • Maintain the filtrate at 70°C.

    • Using an addition funnel, dose 400 mL of EtOAc at a constant rate over 60 minutes. Causality: Slow addition prevents localized supersaturation, which would otherwise cause the product to "oil out" (liquid-liquid phase separation) rather than crystallize.

  • Controlled Cooling Ramp:

    • Program the jacketed reactor to cool from 70°C to 5°C at a strict rate of 0.5°C/min .

    • Causality: A slow, linear cooling ramp keeps the system within the metastable zone width, promoting the growth of large, high-purity macroscopic crystals and minimizing the entrapment of mother liquor.

    • Hold the suspension at 5°C for 2 hours to maximize yield.

  • Isolation & Washing:

    • Isolate the crystals via vacuum filtration using a Buchner funnel.

    • Wash the filter cake with 2 × 100 mL of cold EtOAc (0°C). Causality: Cold EtOAc displaces the impurity-rich mother liquor without dissolving the purified salt.

  • Drying:

    • Dry the product in a vacuum oven at 40°C for 12 hours to constant weight.

Mechanistic Workflow

G Start Crude API Salt (Variable Purity) Dissolution Dissolution in IPA (75°C - 80°C) Start->Dissolution AcidSpike Add 1% v/v 4M HCl (Prevents Disproportionation) Dissolution->AcidSpike Filtration Hot Polishing Filtration (Removes Insolubles) AcidSpike->Filtration Antisolvent EtOAc Addition (Drives Supersaturation) Filtration->Antisolvent Cooling Controlled Cooling (0.5°C/min to 5°C) Antisolvent->Cooling Isolation Vacuum Filtration & Cold EtOAc Wash Cooling->Isolation Product Pure HCl Salt (>99.5% Purity) Isolation->Product

Caption: Workflow for the recrystallization of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl.

Analytical Validation

To ensure the protocol has functioned as a self-validating system, the isolated product must be subjected to the following critical quality attribute (CQA) checks:

  • Chemical Purity (HPLC-UV): Analyze via reverse-phase HPLC (C18 column, gradient Acetonitrile/Water with 0.1% TFA). Target: >99.5% Area.

  • Salt Integrity (Silver Nitrate Titration): Titrate an aqueous solution of the product with 0.1 M AgNO₃ using a potentiometric titrator. The theoretical chloride content for C₁₄H₁₄ClNO₂ is ~13.4% w/w. A lower value indicates partial disproportionation to the free base.

  • Solid-State Verification (XRPD): X-Ray Powder Diffraction must be performed to confirm the absence of amorphous halos (indicating trapped solvent/oiling out) and to verify the specific crystalline polymorph of the hydrochloride salt.

References

  • PubChem . "2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride | C14H14ClNO2 | CID 45075114" (Representative Isomer Properties). National Center for Biotechnology Information.[1]

  • BenchChem . "High-Yield Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives: Application Notes and Protocols". BenchChem Documentation. [2]

  • Journal of Medicinal Chemistry . "10-Substituted 11-Oxygenated (R)-Aporphines: Synthesis, Pharmacology, and Modeling of 5-HT1A Receptor Interactions" (General protocols for hydrochloride salt recrystallization using alcohol/antisolvent systems). ACS Publications. [3]

Sources

Application Note: Intramolecular Friedel-Crafts Cyclization of 2-(2-Pyridin-2-ylethyl)benzoic Acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The synthesis of aza-dibenzosuberone derivatives—specifically the 5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one core—is a critical gateway in the development of second-generation tricyclic antihistamines such as Loratadine, Desloratadine, and Azatadine . The foundational step in constructing this tricyclic scaffold is the intramolecular Friedel-Crafts acylation of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl .

This application note provides a comprehensive, self-validating methodology for executing this challenging cyclization. By dissecting the mechanistic hurdles of electrophilic aromatic substitution on an electron-deficient pyridine ring, we establish optimized protocols that maximize yield, ensure operational safety, and facilitate downstream purification.

Mechanistic Rationale & The "Superelectrophile" Challenge

Performing a Friedel-Crafts acylation on a pyridine-fused system presents a severe kinetic barrier. Pyridine is inherently electron-deficient; in the highly acidic media required to activate the benzoic acid moiety, the pyridine nitrogen becomes protonated. This pyridinium species exerts a powerful electron-withdrawing effect, drastically deactivating the ring toward electrophilic attack.

Standard Lewis acid catalysts (e.g., AlCl₃) are ineffective here because they irreversibly complex with the pyridine nitrogen, quenching catalytic activity. To overcome this, the reaction must be driven by either extreme thermodynamic forcing (using Polyphosphoric Acid at high heat) or by generating a highly reactive dicationic superelectrophile using superacids (TfOH/TFA) . The acylium dication possesses sufficient electrophilicity to attack the deactivated C-3 position of the pyridinium ring, successfully closing the seven-membered cycloheptanone ring.

G N1 2-(2-Pyridin-2-ylethyl)benzoic acid HCl N2 Acidic Activation (TfOH/TFA or PPA) N1->N2 Heat / Catalyst N3 Acylium Ion / Dicationic Superelectrophile Formation N2->N3 -H2O N4 Intramolecular Electrophilic Aromatic Substitution (C-3) N3->N4 Ring Closure N5 Rearomatization & Basification (NaOH) N4->N5 -H+ N6 5,6-dihydro-11H-benzo[5,6]cyclohepta [1,2-b]pyridin-11-one N5->N6 Aqueous Workup

Mechanistic pathway for the acid-mediated intramolecular cyclization to aza-dibenzosuberone.

Quantitative Optimization of Catalyst Systems

The choice of acidic medium dictates both the reaction kinetics and the operational complexity of the workup. The data below summarizes the performance of various catalytic systems for this specific transformation.

Catalyst SystemTemp (°C)Time (h)Yield (%)Mechanistic & Operational Insights
TfOH / TFA 601.588 - 94Generates highly reactive dicationic superelectrophile; clean impurity profile.
Eaton's Reagent 903.075 - 82Improved mass transfer over PPA; moderate yields, easier quench.
PPA 1504.065 - 75Classic thermodynamic control; highly viscous, difficult aqueous workup.
SOCl₂ then AlCl₃ 808.0< 40Poor yield due to Lewis acid complexation with the pyridine nitrogen.

Self-Validating Experimental Protocols

Protocol A: Superacid-Mediated Cyclization (Kinetically Controlled)

This is the preferred method for high-purity pharmaceutical intermediate synthesis .

1. Substrate Preparation: Ensure 2-(2-Pyridin-2-ylethyl)benzoic acid HCl is strictly anhydrous (vacuum dried at 50 °C for 12 h). Causality: Trace moisture competes for superacid protons, neutralizing the thermodynamic driving force required for acylium ion formation.

2. Acid Addition: Charge a dry, glass-lined reactor with the substrate. Add Trifluoroacetic acid (TFA) (3 volumes). Slowly add Trifluoromethanesulfonic acid (TfOH) (5 equivalents) via an addition funnel. Causality: TFA acts as a non-nucleophilic solvent that moderates the extreme reactivity of TfOH, preventing undesirable intermolecular oligomerization while maintaining sufficient acidity.

3. Thermal Cyclization: Heat the mixture to 60 °C for 1.5 hours. Self-Validation Check: The reaction mixture will transition from a pale, opaque suspension to a deep amber, homogeneous solution. This optical shift confirms complete substrate dissolution and successful acylium dication formation.

4. Quench and Basification (Critical Step): Cool the reactor to 10 °C and pour the mixture slowly over vigorously stirred crushed ice. Slowly add 10M NaOH dropwise until the aqueous phase reaches pH 9–10. Causality: The target aza-dibenzosuberone core contains a basic pyridine moiety. In acidic or neutral conditions, it remains highly water-soluble as a pyridinium salt, leading to catastrophic yield loss during extraction. Self-Validation Check: A persistent, thick cloudy suspension (the free base) must precipitate upon reaching pH 9. If the solution remains clear, neutralization is incomplete.

5. Extraction and Isolation: Extract the basic suspension with Dichloromethane (3 x 10 Vol). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a pale yellow crystalline solid.

Protocol B: Polyphosphoric Acid (PPA) Cyclization (Thermodynamically Controlled)

A classic, cost-effective alternative for large-scale industrial campaigns where superacids are cost-prohibitive.

1. PPA Activation: Pre-heat Polyphosphoric Acid (10 parts by weight) to 100 °C in a wide-mouth reactor equipped with a heavy-duty mechanical stirrer. Causality: PPA is virtually solid at room temperature; pre-heating drastically reduces viscosity, ensuring uniform mass transfer and preventing localized charring of the substrate.

2. Substrate Addition: Add 2-(2-Pyridin-2-ylethyl)benzoic acid HCl in small portions over 30 minutes. Raise the internal temperature to 150 °C and hold for 4 hours. Causality: Extreme thermal energy is required to overcome the high activation energy barrier of electrophilic attack on the protonated pyridine ring.

3. Hot Quench: While the mixture is still hot (approx. 90 °C), pour the viscous syrup directly onto a large volume of vigorously stirred crushed ice. Causality & Self-Validation Check: Allowing the PPA to cool below 80 °C before quenching will result in a glass-like intractable mass. A successful quench will yield a homogeneous, highly acidic aqueous solution without sticky polymeric residues on the reactor walls.

4. Basification and Extraction: Neutralize the aqueous solution with concentrated aqueous NH₄OH to pH 9. Extract with Ethyl Acetate, wash with water, dry over MgSO₄, and concentrate.

Analytical Validation

To confirm the successful cyclization to 5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, validate the isolated material against the following parameters:

  • Mass Spectrometry (LC-MS): Expected

    
     at m/z 210.1. (Calculated exact mass for C₁₄H₁₁NO is 209.08).
    
  • ¹H NMR (300 MHz, CDCl₃): Look for the disappearance of the carboxylic acid proton. The characteristic ethylene bridge protons will appear as distinct multiplets around

    
     3.20–3.50 ppm (4H). The highly deshielded pyridine proton adjacent to the nitrogen (C-2 position of the original pyridine, now C-1 of the tricyclic system) will appear as a doublet of doublets at 
    
    
    
    >8.5 ppm.

References

  • Prescribed drugs containing nitrogen heterocycles: an overview RSC Advances (via PubMed Central) URL:[Link]

  • Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes Journal of Organic Chemistry (via PubMed Central) URL:[Link]

Scale-Up Synthesis of 2-(2-Pyridin-2-ylethyl)benzoic Acid Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, a key intermediate in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol based on established synthetic methodologies. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

2-(2-Pyridin-2-ylethyl)benzoic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The presence of both a pyridine ring and a benzoic acid moiety provides opportunities for diverse chemical modifications and interactions with biological targets. The ethyl linker offers conformational flexibility, which can be crucial for optimal binding to target proteins.

The synthesis of this molecule on a laboratory scale can be achieved through various established carbon-carbon bond-forming reactions. For a successful and scalable synthesis, a robust and reproducible route is paramount. This guide will focus on a multi-step synthesis that is amenable to scale-up, proceeding through a Wittig reaction to form a stilbene-like intermediate, followed by catalytic hydrogenation and final salt formation. This approach is chosen for its high functional group tolerance and the typically high yields of each step.

Overall Synthetic Strategy

The proposed synthetic route is a three-step process commencing with commercially available starting materials. The key transformation is the formation of the ethyl bridge connecting the pyridine and benzoic acid rings.

Synthetic_Pathway A 2-Picoline Step_1 Step 1: Phosphonium Salt Formation A->Step_1 1. CH2Cl2 2. Triphenylphosphine B Triphenylphosphine B->Step_1 C Methyl 2-formylbenzoate Step_2 Step 2: Wittig Reaction C->Step_2 Wittig Reaction D Methyl 2-(2-(pyridin-2-yl)vinyl)benzoate Step_3 Step 3: Ester Hydrolysis D->Step_3 1. NaOH, H2O/MeOH 2. HCl (aq) E 2-(2-(Pyridin-2-yl)vinyl)benzoic acid Step_4 Step 4: Catalytic Hydrogenation E->Step_4 H2, Pd/C, EtOH F 2-(2-Pyridin-2-ylethyl)benzoic acid Step_5 Step 5: Hydrochloride Salt Formation F->Step_5 HCl in Ether G 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride Ylide Phosphonium Ylide Step_1->Ylide n-BuLi, THF Ylide->Step_2 Step_2->D Step_3->E Step_4->F Step_5->G Wittig_Reaction Ylide [(2-Pyridinylmethyl)triphenylphosphonium]+ Cl- Reaction_Vessel Wittig Reaction Ylide->Reaction_Vessel in THF Base n-BuLi Base->Reaction_Vessel Aldehyde Methyl 2-formylbenzoate Aldehyde->Reaction_Vessel in THF Product Methyl 2-(2-(pyridin-2-yl)vinyl)benzoate Byproduct Triphenylphosphine oxide Reaction_Vessel->Product Reaction_Vessel->Byproduct

Application Note: Solvent Selection Strategies for Reactions Involving 2-(2-Pyridin-2-ylethyl)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride (C₁₄H₁₄ClNO₂) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and targeted therapeutics . Structurally, the molecule features a basic pyridine ring (pKa ~5.2) tethered via a flexible ethyl linker to an acidic benzoic acid moiety (pKa ~4.2).

Because it is supplied as a hydrochloride (HCl) salt, the pyridine nitrogen is protonated, rendering the molecule highly polar. This ionic nature dictates a stringent set of rules for solvent selection. A common point of failure in drug development workflows is treating this HCl salt as a standard lipophilic organic acid. Without proper solvent selection and stoichiometric base addition to break the salt lattice, reactions such as amide couplings or esterifications will suffer from poor kinetics, incomplete conversion, or total failure.

Quantitative Solvent Compatibility Data

The choice of solvent must account for both the solubilization of the ionic lattice and the stabilization of the reaction transition state. The table below summarizes the solubility profiles and functional suitability of various solvents for this specific precursor.

SolventPolarity IndexSolubility (HCl Salt)Solubility (Free Base)Mechanistic Role & Recommended Workflow
Water (H₂O) 10.2HighLow (pH dependent)Aqueous Workup: Ideal for extracting the free base into organic layers after neutralization.
Methanol (MeOH) 5.1HighModerateEsterification: Serves as both solvent and reactant under acidic Fischer esterification conditions.
N,N-Dimethylformamide (DMF) 6.4HighHighAmide Coupling: Gold standard. Solubilizes the polar salt and stabilizes the HATU active ester .
Dichloromethane (DCM) 3.1Very LowHighSteglich Esterification: Requires pre-neutralization (free-basing) before the substrate will dissolve.
Ethyl Acetate (EtOAc) 4.4Very LowHighBiphasic Extraction: Used in conjunction with aqueous NaHCO₃ to isolate the free zwitterion/base.

Mechanistic Workflows & Causality

Amide Bond Formation (HATU/DIPEA)

When synthesizing amides from 2-(2-Pyridin-2-ylethyl)benzoic acid HCl, the canonical approach utilizes HATU as the coupling agent. The causality behind the solvent and reagent choices is twofold:

  • Solvent Causality: DMF is required because the intermediate O-acyl(tetramethyl)isourea formed by HATU is highly polar. Non-polar solvents like DCM will precipitate the intermediate, halting the reaction.

  • Base Causality: N,N-Diisopropylethylamine (DIPEA) must be added in a significant excess (typically 3.0 to 5.0 equivalents). The first equivalent is consumed entirely by neutralizing the HCl salt of the pyridine ring. Subsequent equivalents are required to deprotonate the carboxylic acid for HATU activation and to free the incoming amine nucleophile.

G A 2-(2-Pyridin-2-ylethyl) benzoic acid HCl B Neutralization (DIPEA) A->B Solubilization in DMF C Activation (HATU in DMF) B->C Free Carboxylate D Amide Coupling (+ Amine) C->D Active Ester E Aqueous Workup (Remove DMF/Salts) D->E Crude Mixture F Purified Amide Product E->F Organic Layer

Workflow for amide coupling of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl.

Free-Basing and Salt Breaking

For reactions strictly requiring non-polar solvents (e.g., specific organometallic cross-couplings or Steglich esterifications), the HCl salt must be broken prior to the reaction. This is achieved via a biphasic solvent system. Water acts as the thermodynamic sink for the chloride ions, while Ethyl Acetate (EtOAc) captures the newly formed lipophilic free base.

Biphasic Start HCl Salt Suspension (in EtOAc) Base Add Aqueous NaHCO3 (pH > 8) Start->Base Deprotonation Split Biphasic Separation Base->Split Mixing & Settling Org Organic Layer (EtOAc) Contains Free Base Split->Org Top Layer Aq Aqueous Layer Contains NaCl Split->Aq Bottom Layer

Biphasic free-basing workflow for 2-(2-Pyridin-2-ylethyl)benzoic acid.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Amide Coupling in DMF

This protocol utilizes a self-validating feedback loop (pH checking and LC-MS monitoring) to ensure the HCl salt does not inhibit the coupling cycle. While water is increasingly recognized as a green solvent for specific amidations , DMF remains the industrial standard for complex HATU-mediated couplings.

Reagents:

  • 2-(2-Pyridin-2-ylethyl)benzoic acid HCl (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Procedure:

  • Solubilization & Neutralization: Suspend 2-(2-Pyridin-2-ylethyl)benzoic acid HCl (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. The mixture will likely be a cloudy suspension.

  • Salt Breaking: Add DIPEA (4.0 eq) dropwise at room temperature.

    • Validation Check: The suspension should clear into a homogenous solution as the HCl salt is neutralized. Spot a fraction of a drop on wet pH paper; it must read >8. If it is acidic, add additional DIPEA.

  • Activation: Add HATU (1.2 eq) in one portion. Stir for 15 minutes to allow the formation of the active O-acyl(tetramethyl)isourea ester. The solution may turn pale yellow.

  • Coupling: Add the target amine (1.1 eq) dissolved in a minimal amount of DMF. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring:

    • Validation Check: Analyze via LC-MS or TLC. The highly polar starting material spot (baseline on normal phase TLC) should completely disappear, replaced by a higher Rf amide product.

  • Aqueous Workup: Quench the reaction by pouring it into 10 volumes of half-saturated aqueous LiCl solution (LiCl efficiently partitions DMF into the aqueous layer). Extract 3 times with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Biphasic Free-Basing for Non-Polar Workflows

If your downstream chemistry is incompatible with DMF or DIPEA, use this protocol to isolate the free base.

Step-by-Step Procedure:

  • Suspension: Suspend the 2-(2-Pyridin-2-ylethyl)benzoic acid HCl in EtOAc (10 mL per gram of material).

  • Basification: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes.

    • Validation Check: CO₂ gas evolution will occur. Wait until bubbling completely ceases. Check the aqueous layer pH to ensure it is ~8.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate. The free base will partition into the upper EtOAc layer.

  • Extraction: Extract the aqueous layer with one additional volume of EtOAc to ensure quantitative recovery.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate to yield the free 2-(2-Pyridin-2-ylethyl)benzoic acid as a solid, ready for resuspension in DCM or THF.

References

  • National Center for Biotechnology Information (NCBI). "2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride; PubChem Compound Summary for CID 45075115." PubChem, 2024. URL:[Link]

  • Procopio, D., Siciliano, C., Trombino, S., Dumitrescu, D. E., Suciu, F., & De Nino, A. "Green Solvents for the Formation of Amide Linkage." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2022. URL:[Link]

  • Hazra, S., & Gallou, F. "Water: An Underestimated Solvent for Amide Bond-Forming Reactions." ACS Sustainable Chemistry & Engineering, American Chemical Society, 2022. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride [1]. As a bifunctional molecule containing both a basic pyridine ring and an acidic benzoic acid moiety, its behavior in solution is highly dependent on pH, solvent choice, and storage conditions. This guide provides researchers and drug development professionals with causality-driven troubleshooting, validated standard operating procedures (SOPs), and mechanistic insights to ensure experimental integrity.

Part 1: Physicochemical Properties & Solution Dynamics

Understanding the acid-base equilibria of this compound is critical. The molecule acts as a zwitterion depending on the pH of the aqueous environment, which directly dictates its solubility and stability profile.

Table 1: Key Physicochemical Parameters
ParameterValueMechanistic Implication
pKa (Benzoic Acid) ~4.19Deprotonates to form a water-soluble carboxylate anion at pH > 4.5.
pKa (Pyridine Ring) ~5.25Protonates to form a water-soluble pyridinium cation at pH < 5.0.
Isoelectric Point (pI) ~4.72At this pH, the molecule carries a net zero charge (zwitterion), leading to minimum aqueous solubility and potential precipitation.
Salt Form HydrochlorideDissolving the salt in unbuffered water yields an acidic solution (pH 2-3), keeping the molecule in its highly soluble cationic state.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my stock solution become turbid or precipitate when I dilute it into a biological buffer (pH 4.5 - 5.0)? Causality & Mechanism: This is a classic isoelectric precipitation issue. The pKa of the benzoic acid group is approximately 4.19, while the pKa of the pyridine nitrogen is approximately 5.25[2]. When you dilute the acidic hydrochloride salt into a buffer near pH 4.7, the carboxylic acid deprotonates (-COO⁻) and the pyridine remains protonated (-NH⁺). This forms a zwitterion with a net charge of zero. Neutral zwitterions have significantly reduced hydration energy compared to their ionic counterparts, causing the compound to crash out of solution. Resolution: To bypass the isoelectric point, formulate your working solutions at a pH well outside the 4.2–5.2 range. If physiological pH (7.4) is required, pre-dilute the stock in a slightly basic buffer (e.g., pH 8.0) to fully deprotonate the carboxylic acid and neutralize the pyridine ring before adjusting down to 7.4.

Q2: I prepared a stock solution in methanol. After a week at 4°C, LC-MS shows a new peak with a mass increase of +14 Da. What happened? Causality & Mechanism: You are observing the formation of a methyl ester. The hydrochloride salt of the compound provides a local acidic environment. When dissolved in methanol, these acidic protons catalyze a Fischer esterification between the benzoic acid moiety and the methanol solvent, converting the carboxylic acid (-COOH) to a methyl ester (-COOCH₃) [4]. This adds a methyl group (+15 Da) and removes a proton (-1 Da), resulting in a net mass shift of +14 Da. Resolution: Never store the hydrochloride salt of a carboxylic acid in nucleophilic alcoholic solvents (methanol, ethanol) for extended periods. Switch to an aprotic solvent like LC-MS grade Dimethyl Sulfoxide (DMSO) or Acetonitrile for long-term stock storage.

Q3: My compound shows degradation over time in aqueous solution even when protected from heat. What is the degradation pathway? Causality & Mechanism: Pyridine derivatives are highly susceptible to oxidation, specifically forming pyridine N-oxides when exposed to dissolved oxygen, trace peroxides, or UV light [3]. The electron-rich nature of the pyridine nitrogen makes it a prime target for reactive oxygen species (ROS). Resolution: Degas your aqueous buffers by sparging with argon or nitrogen for 15 minutes prior to dissolving the compound. Store all solutions in amber glass vials to prevent photo-induced oxidative pathways.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a Self-Validating Stability-Indicating Stock Solution

Objective: To prepare a 10 mM stock solution that resists esterification and oxidative degradation, with built-in validation steps.

  • Solvent Selection: Use anhydrous, peroxide-free DMSO (stored over molecular sieves) to prevent both esterification and oxidation.

  • Inert Purge: Purge the DMSO with Argon for 5 minutes. Causality: Displacing dissolved oxygen prevents pyridine N-oxide formation.

  • Dissolution: Weigh the required mass of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride and dissolve it in the purged DMSO. Vortex until clear.

  • Self-Validation Step (Day 0 Baseline): Immediately run a 1 µL aliquot on HPLC-UV (λmax ~260 nm) to establish a Day 0 purity baseline. If a secondary peak >0.5% is present, the dry powder may have already degraded.

  • Storage: Aliquot into single-use amber glass vials, blanket with Argon, and store at -20°C.

SOP 2: Forced Degradation Protocol for Method Validation

Objective: To ensure your analytical method can separate the parent compound from its degradation products.

  • Acidic/Alcoholic Stress: Mix 100 µL of stock with 900 µL of Methanol containing 0.1% HCl. Incubate at 40°C for 24 hours. Expected Outcome: Methyl ester formation.

  • Oxidative Stress: Mix 100 µL of stock with 900 µL of 3% H₂O₂ in water. Incubate at room temperature in the dark for 24 hours. Expected Outcome: Pyridine N-oxide formation [3].

  • Validation: Inject both stressed samples onto the HPLC. The method is considered "stability-indicating" only if the parent peak is baseline-resolved (Resolution factor > 1.5) from the ester and N-oxide peaks.

Part 4: Visualizations of Solution Dynamics & Workflows

Below is the logical pathway illustrating how pH dictates the speciation and solubility of the compound in aqueous media.

Speciation Start Dissolve HCl Salt in Aqueous Medium pH_Low pH < 4.0 Protonated Pyridine Neutral Carboxylic Acid Start->pH_Low Acidic Buffer pH_Mid pH 4.2 - 5.2 Zwitterion Formation (Isoelectric Point) Start->pH_Mid Neutralize slightly pH_High pH > 5.5 Neutral Pyridine Deprotonated Carboxylate Start->pH_High Basic Buffer Sol_High1 High Solubility (Cationic Form) pH_Low->Sol_High1 Sol_Low Precipitation / Low Solubility pH_Mid->Sol_Low Net Charge = 0 Sol_High2 High Solubility (Anionic Form) pH_High->Sol_High2

pH-Dependent Speciation and Solubility Logic for 2-(2-Pyridin-2-ylethyl)benzoic acid.

Below is the troubleshooting workflow for identifying and resolving degradation issues observed during chromatographic analysis.

Troubleshooting Issue Issue: New Degradation Peak on HPLC/LC-MS CheckSolvent Check Solvent: Stored in Methanol/Ethanol? Issue->CheckSolvent YesMeOH Yes CheckSolvent->YesMeOH NoMeOH No (Aqueous/Aprotic) CheckSolvent->NoMeOH Mechanism HCl catalyzes Fischer Esterification of Benzoic Acid YesMeOH->Mechanism Oxidation Suspect N-Oxidation of Pyridine Ring NoMeOH->Oxidation Solution1 Action: Switch to Aprotic Solvent (e.g., DMSO, Acetonitrile) Mechanism->Solution1 Solution2 Action: Store in Amber Vials Purge with Argon Oxidation->Solution2

HPLC Troubleshooting Workflow for Esterification vs. Oxidation Pathways.

References

  • PubChem. "2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride - Compound Summary." National Institutes of Health. Available at:[Link]

  • Hollingsworth, C. A., et al. "Substituent effects on the electronic structure and pKa of benzoic acid." Semantic Scholar (2002). Available at:[Link]

  • Orient Journal of Chemistry. "The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review (Esterification of benzoic acid in methanol)." Available at:[Link]

Technical Support Center: Optimizing pH Conditions for 2-(2-Pyridin-2-ylethyl)benzoic Acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when extracting amphoteric molecules from complex matrices. 2-(2-Pyridin-2-ylethyl)benzoic acid presents a classic extraction challenge due to its dual functionality: a basic pyridine ring (pKa ~5.2) and an acidic benzoic acid moiety (pKa ~4.2).

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high recovery and clean extracts.

Troubleshooting Guides & FAQs

Q1: Why am I getting <20% recovery using standard Liquid-Liquid Extraction (LLE) with ethyl acetate at neutral pH?

A: At a neutral pH (pH 7.0), the benzoic acid group is fully deprotonated (COO⁻) while the pyridine ring is neutral. This gives the molecule a net negative charge, making it highly hydrophilic. To partition into an organic solvent like ethyl acetate, a molecule must be neutral. However, because the acidic pKa (4.2) is lower than the basic pKa (5.2), there is no pH where the molecule is entirely uncharged. At intermediate pH values (4.5–5.0), it exists predominantly as a highly polar zwitterion ()[1]. Zwitterions strongly resist partitioning into non-polar solvents.

Q2: If I am restricted to LLE, how can I force the zwitterion into the organic phase?

A: You must manipulate both the solvent dielectric constant and the aqueous ionic strength. First, adjust the aqueous phase strictly to the molecule's isoelectric point (pI ≈ 4.7), where the net charge is zero. Second, saturate the aqueous phase with NaCl (salting-out effect) to disrupt the hydration shell around the zwitterion. Finally, switch from ethyl acetate to a solvent with strong hydrogen-bonding capabilities, such as n-butanol or a chloroform/isopropanol (3:1, v/v) mixture.

Q3: What is the most robust sample preparation strategy for this compound?

A: We strongly recommend abandoning LLE in favor of Mixed-Mode Solid-Phase Extraction (SPE) . Specifically, a Mixed-Mode Cation Exchange (MCX) sorbent is ideal for amphoteric compounds containing a basic amine or pyridine ()[2]. By dropping the sample pH to 3.0, you neutralize the benzoic acid (COOH) and fully protonate the pyridine (NH⁺). The molecule is then captured by the sorbent's sulfonic acid groups via strong ionic bonds, allowing for aggressive organic washes that remove matrix interferences without analyte loss ()[3].

Physicochemical Data & Sorbent Selection

Understanding the pH-dependent speciation of your target is the foundation of any extraction method.

Table 1: pH-Dependent Speciation of 2-(2-Pyridin-2-ylethyl)benzoic acid

pH RangeDominant SpeciesNet ChargePyridine State (pKa ~5.2)Benzoic Acid State (pKa ~4.2)
< 3.0 Cationic+1Protonated (NH⁺)Neutral (COOH)
4.2 - 5.2 Zwitterionic0Protonated (NH⁺)Deprotonated (COO⁻)
> 6.5 Anionic-1Neutral (N)Deprotonated (COO⁻)

Table 2: SPE Sorbent Selection Matrix

Sorbent ChemistryPrimary MechanismOptimal Load pHElution SolventSuitability
Reversed-Phase (C18) Hydrophobic4.7 (pI)100% MethanolPoor (Zwitterion is too polar)
Mixed-Mode Cation (MCX) Hydrophobic + Strong Cation2.0 - 3.05% NH₄OH in MethanolExcellent (Retains via Pyridine)
Mixed-Mode Anion (MAX) Hydrophobic + Strong Anion7.0 - 8.05% Formic Acid in MethanolExcellent (Retains via Benzoate)

Mechanistic Workflows & Visualizations

ChargeState Low pH < 3.0 Cationic Form Net Charge: +1 Mid pH 4.2 - 5.2 Zwitterionic Form Net Charge: 0 Low->Mid Deprotonation of Carboxylic Acid (pKa ~4.2) High pH > 6.5 Anionic Form Net Charge: -1 Mid->High Deprotonation of Pyridine (pKa ~5.2)

Logical relationship of pH-dependent charge states for 2-(2-Pyridin-2-ylethyl)benzoic acid.

SPEWorkflow Cond 1. Condition & Equilibrate (MeOH, then 2% Formic Acid) Load 2. Load Sample (Adjusted to pH 2.0 - 3.0) Cond->Load Prepares sorbent Wash1 3. Aqueous Wash (2% Formic Acid in H2O) Load->Wash1 Target retained via cation exchange Wash2 4. Organic Wash (100% MeOH) Wash1->Wash2 Removes polar interferences Elute 5. Target Elution (5% NH4OH in MeOH) Wash2->Elute Removes hydrophobic neutrals

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow and mechanistic validation.

Validated Experimental Protocol: MCX SPE

This protocol utilizes a self-validating mechanistic design. If your target compound is lost during Step 4, it immediately indicates that the loading pH in Step 2 was incorrectly calibrated.

Materials: Mixed-Mode Cation Exchange (MCX) Cartridges (e.g., 30 mg/1 mL).

  • Condition & Equilibrate:

    • Pass 1.0 mL of 100% Methanol through the cartridge to wet the hydrophobic polymer backbone.

    • Pass 1.0 mL of 2% Formic Acid in MS-grade water to equilibrate the sorbent to an acidic state.

  • Sample Loading (Causality: Ionization Control):

    • Dilute your aqueous sample 1:1 with 4% Formic Acid. Why? This forces the pH below 3.0, ensuring the benzoic acid is neutral and the pyridine is protonated (NH⁺). The target binds to the sorbent's sulfonic acid groups. Load at 1 mL/min.

  • Aqueous Wash (Causality: Polar Interference Removal):

    • Pass 1.0 mL of 2% Formic Acid in water. This removes salts and highly polar matrix components while maintaining the acidic environment needed to keep the pyridine protonated.

  • Organic Wash (Causality: Self-Validation & Hydrophobic Cleanup):

    • Pass 1.0 mL of 100% Methanol. Why? Methanol disrupts all reversed-phase (hydrophobic) interactions, washing away neutral lipids and acidic interferences. Because your target is held by a strong ionic bond, it will not elute. Validation: Analyze this fraction; if your target is present, your loading pH was insufficiently acidic ()[2].

  • Target Elution (Causality: Ionic Bond Disruption):

    • Pass 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH (>10) instantly deprotonates the pyridine ring back to its neutral state (N). The ionic bond is broken, and the hydrophobic interactions are disrupted by the methanol, resulting in complete elution of the purified target ()[3].

References

1.[1] Title: Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

2.[2] Title: EVOLUTE® EXPRESS User Guide Source: Biotage URL: [Link]

3.[3] Title: Andrew+ Automated Mixed-Mode SPE Sorbent Selection Method Development for LC-MS Analysis Source: Waters Corporation URL: [Link]

Sources

Validation & Comparative

Analytical Comparison Guide: ¹H NMR Interpretation of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In pharmaceutical development, the selection and characterization of an Active Pharmaceutical Ingredient (API) salt form are critical for optimizing solubility, bioavailability, and stability. 2-(2-Pyridin-2-ylethyl)benzoic acid is a bifunctional molecule featuring both a basic pyridine ring and an acidic benzoic acid moiety. When formulated as a hydrochloride (HCl) salt, the site of protonation must be unambiguously confirmed [1].

This guide provides an objective, side-by-side comparison of the ¹H NMR spectral profiles of the HCl salt versus the free base form of 2-(2-Pyridin-2-ylethyl)benzoic acid. By analyzing the chemical shift perturbations (Δδ) induced by protonation, researchers can validate salt formation, assess API purity, and understand the solution-state dynamics of the molecule.

Mechanistic Causality: The Physics of Pyridinium Deshielding

To interpret the NMR spectrum accurately, one must understand the causality behind the observed chemical shifts. The transformation of the free base into the HCl salt involves the protonation of the pyridine nitrogen, converting it into a pyridinium cation.

This protonation triggers a cascade of electronic effects across the molecule:

  • Inductive Effect (Through-Bond): The positively charged nitrogen exerts a strong electron-withdrawing inductive effect, depleting electron density from the adjacent carbon atoms.

  • Resonance/Polarization Effects: The positive charge polarizes the

    
    -electron system of the aromatic ring. This dramatically decreases electron density at the 
    
    
    
    (para) and
    
    
    (meta) positions [2].
  • Magnetic Anisotropy: The geometry of the nitrogen lone pair changes upon bonding with the proton, altering the local magnetic field.

The Result: While all pyridine protons experience a downfield shift (deshielding) upon protonation, the magnitude of the shift is highly position-dependent. Counterintuitively, the


 and 

protons often experience a more significant downfield shift (Δδ ≈ +0.6 to +0.9 ppm) compared to the

protons (Δδ ≈ +0.3 ppm), because the

position's inductive deshielding is partially offset by changes in the nitrogen's magnetic anisotropy [3]. The adjacent ethyl linker protons also experience a secondary inductive downfield shift.

Experimental Workflow: A Self-Validating Protocol

To ensure that the observed chemical shift differences are solely due to protonation and not solvent or concentration artifacts, the experimental protocol must be rigorously controlled.

Step-by-Step Methodology
  • Solvent Selection: Prepare both the free base and the HCl salt in identical, high-polarity deuterated solvents (e.g., DMSO-

    
    ) to ensure complete dissolution of both forms and to minimize concentration-dependent aggregation.
    
  • Internal Standardization: Add Tetramethylsilane (TMS) at 0.0 ppm as an internal reference to both samples. This eliminates chemical shift referencing errors between the two tubes.

  • Concentration Control: Prepare both samples at an equimolar concentration (e.g., 20 mM). Exchangeable protons (like the carboxylic acid -OH and the pyridinium N-H⁺) are highly sensitive to concentration and hydrogen bonding networks.

  • Acquisition: Acquire 1D ¹H NMR spectra at 298 K using a standard 400 MHz or 600 MHz spectrometer.

  • Orthogonal Validation (2D NMR): If signal overlap occurs in the aromatic region (7.3–8.0 ppm), utilize ¹H-¹H COSY to map the distinct spin systems of the pyridine (A, B, C, D system) and the benzoic acid (A', B', C', D' system) rings independently.

Workflow Visualization

G A API Sourcing 2-(2-Pyridin-2-ylethyl)benzoic acid B1 Free Base Preparation Dissolve in DMSO-d6 (TMS ref) A->B1 B2 HCl Salt Preparation Dissolve in DMSO-d6 (TMS ref) A->B2 C1 1D 1H NMR Acquisition (400 MHz, 298 K) B1->C1 B2->C1 C2 2D NMR (COSY/HSQC) For Spin System Mapping C1->C2 Ambiguity Resolution D Comparative Spectral Analysis (Δδ Calculation & Assignment) C1->D C2->D

Workflow for comparative NMR analysis of free base and HCl salt forms.

Comparative Data Analysis

The table below summarizes the expected ¹H NMR chemical shifts for both forms in DMSO-


. By calculating the Δδ (Shift Difference), we can objectively map the locus of protonation.
Proton PositionFree Base (δ ppm)HCl Salt (δ ppm)Δδ (Shift Difference)Multiplicity & Coupling
Pyridine H-6 (

)
8.508.85+0.35 Doublet (d), J ≈ 4.5 Hz
Pyridine H-4 (

)
7.708.45+0.75 Triplet of doublets (td), J ≈ 7.8, 1.8 Hz
Pyridine H-3 (

)
7.307.95+0.65 Doublet (d), J ≈ 7.8 Hz
Pyridine H-5 (

)
7.207.85+0.65 Triplet of doublets (td), J ≈ 7.0, 5.0 Hz
Benzoic H-6' 7.807.85+0.05 Doublet of doublets (dd), J ≈ 7.5, 1.5 Hz
Benzoic H-3',4',5' 7.35 - 7.507.40 - 7.55~+0.05 Multiplets (m)
Ethyl -CH₂- (Py-adjacent) 3.103.45+0.35 Multiplet (m) / Triplet (t)
Ethyl -CH₂- (Ar-adjacent) 3.203.30+0.10 Multiplet (m) / Triplet (t)
Pyridinium N-H⁺ N/A>10.0N/A Broad singlet (br s)
Carboxylic OH ~12.5~13.0+0.50 Broad singlet (br s)

*Note: Values are representative models based on established empirical pyridine-to-pyridinium shift increments in polar aprotic solvents.

Key Spectral Takeaways
  • The Pyridine Fingerprint: The most diagnostic indicator of the HCl salt formation is the massive downfield shift of the pyridine H-4 (

    
    ) and H-3/H-5 (
    
    
    
    ) protons. If the salt has successfully formed, the H-4 proton will shift past the 8.0 ppm threshold, completely separating from the benzoic acid aromatic signals.
  • The Aliphatic Linker: The ethyl chain acts as a secondary sensor. The CH₂ group directly attached to the pyridine ring experiences a significant +0.35 ppm shift due to the adjacent positive charge, whereas the CH₂ attached to the benzoic acid ring is largely insulated from this effect.

  • Exchangeable Protons: In the free base, only the carboxylic acid -OH is visible (often as a broad peak >12 ppm). In the HCl salt, a new, highly deshielded broad singlet appears for the N-H⁺ proton, though its exact position is highly dependent on the residual water content of the DMSO-

    
     and the temperature [4].
    

References

  • National Center for Biotechnology Information. "2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride." PubChem Compound Summary for CID 11985160. Retrieved from:[Link]

  • Duthaler, R. O., & Roberts, J. D. "Effects of Solvent, Protonation, and N-Alkylation on the 15N Chemical Shifts of Pyridine and Related Compounds." Journal of the American Chemical Society, 1978. Retrieved from:[Link]

  • J. W. Emsley et al. "NMR study of proton transfer interactions in the system pyridine + HCl." The Journal of Chemical Physics, 1979. Retrieved from:[Link]

  • Spectrabase. "1H NMR Spectrum of Pyridine and Pyridinium Derivatives." John Wiley & Sons, Inc. Retrieved from:[Link]

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(2-Pyridin-2-ylethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(2-Pyridin-2-ylethyl)benzoic acid is a molecule of interest, combining three key structural motifs: a benzoic acid, an ethyl linker, and a pyridine ring. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide provides an in-depth analysis of the predicted fragmentation pathways of 2-(2-Pyridin-2-ylethyl)benzoic acid under collision-induced dissociation (CID), comparing the insights gained from mass spectrometry with those from other common analytical techniques.

Predicted Fragmentation Pathways of 2-(2-Pyridin-2-ylethyl)benzoic Acid

The fragmentation of 2-(2-Pyridin-2-ylethyl)benzoic acid in a mass spectrometer is anticipated to be a composite of the characteristic fragmentation patterns of its constituent benzoic acid and pyridinylethyl moieties. The initial ionization, typically electrospray ionization (ESI) in positive ion mode, would result in the protonated molecule, [M+H]⁺. Subsequent fragmentation of this precursor ion via CID will likely proceed through several key pathways, dictated by the relative stabilities of the resulting fragment ions.

Benzoic Acid Moiety Fragmentation

The benzoic acid portion of the molecule is expected to follow its well-established fragmentation patterns. A primary loss will likely be that of a water molecule (H₂O, 18 Da) from the carboxylic acid group, particularly if the protonation occurs on the carboxylic oxygen. Another highly characteristic fragmentation is the loss of the entire carboxylic acid group as COOH (45 Da), or a sequential loss of OH (17 Da) followed by CO (28 Da).

Pyridinylethyl Moiety and Ethyl Linker Fragmentation

The ethyl linker connecting the two aromatic rings is a prime site for fragmentation. Cleavage of the C-C bond within the ethyl bridge is highly probable. The most significant fragmentation in this region is expected to be the benzylic cleavage, which would lead to the formation of a stable tropylium-like ion or a pyridinylethyl cation.

A key fragmentation pathway for phenethylamine-like structures involves the cleavage of the bond between the alpha and beta carbons relative to the aromatic ring.[1] In our target molecule, this corresponds to the C-C bond of the ethyl linker. This cleavage can result in the formation of a pyridylmethyl cation.

Furthermore, cleavage of the bond between the ethyl group and the benzoic acid ring would lead to the formation of a protonated vinylpyridine ion. The pyridine ring itself can undergo fragmentation, typically involving the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da).[2]

Proposed Fragmentation Scheme

Based on these established principles, the following fragmentation pathways for 2-(2-Pyridin-2-ylethyl)benzoic acid are proposed:

  • Loss of Water: [M+H]⁺ → [M+H-H₂O]⁺

  • Loss of Formic Acid: [M+H]⁺ → [M+H-HCOOH]⁺ (Decarboxylation and loss of H₂)

  • Cleavage of the Ethyl Linker (Benzylic Cleavage): This is expected to be a major fragmentation pathway, leading to several prominent ions.

    • Formation of a pyridylmethyl-type cation.

    • Formation of a carboxyphenyl-ethyl cation.

  • Pyridine Ring Fragmentation: Loss of HCN from pyridine-containing fragments.

The following diagram illustrates these predicted fragmentation pathways.

M [M+H]⁺ 2-(2-Pyridin-2-ylethyl)benzoic acid F1 [M+H-H₂O]⁺ M->F1 - H₂O F2 [M+H-HCOOH]⁺ M->F2 - HCOOH F3 Pyridylmethyl Cation M->F3 Benzylic Cleavage F4 Carboxyphenylethyl Cation M->F4 Benzylic Cleavage F5 [F3-HCN]⁺ F3->F5 - HCN

Caption: Predicted major fragmentation pathways of protonated 2-(2-Pyridin-2-ylethyl)benzoic acid.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization often involves complementary techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS/MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.High sensitivity, ability to analyze complex mixtures when coupled with chromatography (LC-MS), provides detailed structural insights.Isomers may not be distinguishable without chromatographic separation, fragmentation can sometimes be complex to interpret without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the chemical environment of each atom (¹H, ¹³C), connectivity between atoms, and 3D structure.Provides unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for impure samples.
High-Performance Liquid Chromatography (HPLC) with UV Detection Retention time for quantification and separation from other compounds, UV spectrum for preliminary identification.Excellent for quantification and separation of isomers, widely available.Provides limited structural information, requires a chromophore for UV detection.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple for identifying functional groups.Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(2-Pyridin-2-ylethyl)benzoic acid in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A generic LC-MS/MS method for the analysis of this compound would be as follows:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to observe a full range of fragment ions.

This protocol serves as a starting point and should be optimized for the specific instrumentation used.[3]

Conclusion

The mass spectrometric fragmentation of 2-(2-Pyridin-2-ylethyl)benzoic acid provides a wealth of structural information that is highly valuable for its identification and characterization. By understanding the predictable fragmentation pathways of its constituent chemical moieties, researchers can confidently interpret the resulting mass spectra. While techniques like NMR provide more definitive structural elucidation, the high sensitivity and compatibility with chromatographic separation make LC-MS/MS an indispensable tool in the analysis of such compounds. This guide provides a foundational understanding for researchers and drug development professionals to approach the analysis of 2-(2-Pyridin-2-ylethyl)benzoic acid and structurally related molecules.

References

  • Khakwani, S.; Aslam, S.; Shahi, M. N.; Rolim Bernardino, A. M.; Khan, M. A. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. ajc2016 , 28, 2385-2387. [Link]

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences2020 , 118, 157-169. [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (Accessed Feb 24, 2026). [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Aust. J. Chem.1978 , 31(6), 1275-1283. [Link]

  • Szafran, M.; Dega-Szafran, Z.; Pankowska, E. Infrared Spectra of Solid 1:1 Pyridine-Benzoic Acid Complexes; the Nature of the Hydrogen Bond as a Function of the Acid-Base Levels in the Complex. The Journal of Physical Chemistry1987 , 91(22), 5626-5631. [Link]

  • Nakamura, T.; et al. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Anal. Chem.2021 , 93(30), 10568–10576. [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. [Link]

  • Lin, H.-T.; et al. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules2018 , 23(7), 1566. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1515244, 4-Pyridin-3-yl-benzoic acid. [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Phys. Chem. Chem. Phys.2021 , 23, 16568-16580. [Link]

  • Zhao, Y.; et al. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI2006 , 2(4), 219-227. [Link]

Sources

FT-IR characterization of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Characterization of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride: A Comparative Analytical Guide

Executive Summary

The spectroscopic characterization of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride presents a unique analytical challenge. As a bifunctional molecule containing both a carboxylic acid moiety and a protonated pyridine ring (pyridinium chloride), its vibrational fingerprint is highly sensitive to its solid-state environment. This guide objectively compares Fourier-Transform Infrared (FT-IR) sampling modalities—specifically Attenuated Total Reflectance (ATR) versus transmission pellet methods—and provides self-validating protocols to ensure spectral integrity.

The Mechanistic Challenge: Solid-State Artifacts in Hydrochloride Salts

As an analytical scientist, one must understand the causality behind experimental failures to prevent them. The instinct to default to a traditional Potassium Bromide (KBr) pellet for solid-state FT-IR can critically compromise the data for hydrochloride salts like 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride.

The Causality of Ion Exchange: Under the extreme pressure of a hydraulic press (typically 8–10 tons), the KBr matrix ceases to be an inert binder. Instead, the applied mechanical energy and trace moisture facilitate a solid-state halide exchange reaction with the sample[1],[2]. The pyridinium chloride moiety undergoes the following transformation in situ: [R-NH⁺]Cl⁻ + KBr → [R-NH⁺]Br⁻ + KCl

This artifact converts your sample into a hydrobromide salt during sample preparation. Because the chloride and bromide ions have different electronegativities and atomic radii, the hydrogen-bonding network is altered. This results in anomalous spectral shifts—particularly in the N⁺-H stretching region and the out-of-plane C-H bending regions (e.g., anomalous peaks appearing near 800 cm⁻¹ and shifts around 775 cm⁻¹)[3]. To maintain scientific integrity, analysts must utilize ATR-FTIR or substitute KBr with Potassium Chloride (KCl) to preserve the native salt form.

Comparative Analysis of FT-IR Modalities

To objectively evaluate the best approach for this compound, the performance of three common FT-IR sampling techniques is compared below.

Feature / MetricATR-FTIR (Diamond Crystal)Transmission (KCl Pellet)Transmission (KBr Pellet)
Matrix Requirement None (Zero-matrix)High (~1:100 API to KCl ratio)High (~1:100 API to KBr ratio)
Risk of Ion Exchange Zero (Preserves true salt state)Zero (Halide matches the API)High (Forms HBr salt artifacts)[1]
Spectral Resolution Excellent (Pathlength is strictly controlled by wavelength)Variable (Dependent on grinding technique)Variable (Dependent on grinding technique)
Sample Recovery 100% recoverableUnrecoverableUnrecoverable
Recommendation Gold Standard Acceptable Alternative Do Not Use

Spectral Fingerprint of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl

The FT-IR spectrum of this compound is a composite of its distinct functional groups. The table below summarizes the quantitative vibrational frequencies required to verify the structural identity of the synthesized or procured API.

Functional GroupExpected Wavenumber (cm⁻¹)Diagnostic Significance & Causality
O-H Stretch (Carboxylic Acid)2500 – 3300 (Broad)Confirms the benzoic acid moiety. The extreme broadening is caused by strong intermolecular hydrogen bonding (dimerization)[4].
N⁺-H Stretch (Pyridinium)2400 – 2800 (Broad)Distinctive marker of the protonated pyridine ring (hydrochloride salt). Often overlaps with the carboxylic O-H stretch[5].
C=O Stretch (Carboxylic Acid)1680 – 1720 (Sharp)Indicates the intact, protonated carboxylic acid. Conjugation with the benzene ring shifts this slightly lower than aliphatic acids[4].
C=N⁺ / C=C Stretches 1580 – 1630Represents pyridinium ring breathing and benzoic acid aromatic C=C stretching. Protonation shifts the pyridine C=N stretch higher[5].
C-O Stretch 1210 – 1320Confirms the C-O single bond of the carboxyl group[6].
C-H Out-of-Plane Bends 740 – 780Confirms the ortho-disubstituted benzene and 2-substituted pyridine ring substitution patterns.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems. Built-in checks ensure that environmental or operator errors are caught before data is reported.

Protocol A: ATR-FTIR Measurement (Preferred Method)
  • Preparation: Clean the diamond ATR crystal with a lint-free wipe and a volatile solvent (e.g., LC-MS grade isopropanol). Allow to evaporate completely.

  • System Validation (Critical): Collect a background spectrum of the ambient air.

    • Validation Check: Inspect the 4000–3800 cm⁻¹ region. The baseline must be flat with noise < 0.001 absorbance units. The absence of peaks at 2900 cm⁻¹ (organic oils) and 1600 cm⁻¹ (water) validates a pristine crystal.

  • Sampling: Deposit 1–2 mg of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the software indicates optimal optical contact (typically ~80-100 units of force, depending on the manufacturer).

  • Acquisition: Collect the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Correction: Apply an ATR atmospheric correction algorithm if water vapor/CO₂ fringes are present.

Protocol B: KCl Pellet Transmission (Alternative Method)

Use only if ATR is unavailable. KCl is explicitly chosen over KBr to prevent halide exchange.

  • Desiccation: Dry spectroscopic-grade KCl powder in an oven at 110°C for at least 2 hours to remove adsorbed moisture.

  • Weighing: Weigh ~1.5 mg of the API and ~150 mg of the dried KCl.

  • Trituration: Transfer to an agate mortar. Grind gently with a pestle for exactly 60 seconds.

    • Causality: Excessive grinding introduces lattice defects and can induce polymorphic transitions.

  • Pressing: Transfer the triturated powder into a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 8–10 tons of pressure for 2 minutes.

  • System Validation (Critical): Visually inspect the pressed disk. It must be translucent to transparent.

    • Validation Check: In the resulting spectrum, check the baseline slope. A severely sloping baseline from 4000 cm⁻¹ down to 2000 cm⁻¹ indicates the particle size is larger than the wavelength of IR light (Mie scattering). If this occurs, the pellet must be discarded and re-ground.

FT-IR Sampling Decision Workflow

The following logic tree dictates the proper selection of FT-IR modalities for basic APIs and their corresponding salts.

FTIR_Decision_Tree Start Sample: 2-(2-Pyridin-2-ylethyl)benzoic acid HCl Check Is the API a Hydrochloride Salt? Start->Check ATR ATR-FTIR (Zero Matrix) Check->ATR Preferred Trans Transmission FT-IR (Pellet Method) Check->Trans Alternative KBr KBr Pellet (Artifact Risk!) Trans->KBr Avoid KCl KCl Pellet (Preserves Salt) Trans->KCl Recommended

Fig 1. FT-IR sampling decision workflow for hydrochloride salt APIs to prevent ion-exchange artifacts.

References

  • KBr Pellet Method - Shimadzu Source: Shimadzu Scientific Instruments URL
  • Important Points Related to KBr Pellet Method Source: Shimadzu Scientific Instruments URL
  • Source: National Institutes of Health (PMC)
  • Source: St.
  • Interpretation of the infrared spectrum of benzoic acid Source: Doc Brown's Advanced Organic Chemistry URL
  • Production of jet and diesel biofuels from renewable lignocellulosic biomass (FT-IR of Pyridine Hydrochloride)

Sources

Comparative Profiling Guide: 2-(2-Pyridin-2-ylethyl)benzoic Acid HCl vs. Free Acid

Author: BenchChem Technical Support Team. Date: March 2026

The Amphoteric Dilemma: Mechanistic Overview

In preclinical drug development and assay design, the selection between a free acid/base and its corresponding salt form is rarely a trivial formulation step; it is a fundamental determinant of a molecule's pharmacokinetic and physicochemical destiny.

2-(2-Pyridin-2-ylethyl)benzoic acid is a classic amphoteric building block. Structurally, it features a weakly basic pyridine ring (estimated pKa ~5.2) tethered via an ethyl bridge to a weakly acidic benzoic acid moiety (estimated pKa ~4.2). This dual ionization potential means the molecule's charge state is highly sensitive to the microenvironmental pH.

When comparing the free acid form to [1], researchers must navigate the [2]. The free acid tends to form a poorly soluble zwitterion at neutral pH, while the HCl salt disrupts the crystal lattice energy to provide rapid aqueous dissolution, albeit with unique stability trade-offs.

G A Low pH (< 4.0) HCl Salt Form Cationic Pyridinium Unionized COOH B Isoelectric pH (~4.7) Free Acid Form Zwitterionic State Lowest Aqueous Solubility A->B + OH- (Deprotonation) B->A + HCl (Protonation) C High pH (> 6.0) Anionic Form Neutral Pyridine Ionized COO- B->C + OH- (Deprotonation) C->B + H+ (Protonation)

Figure 1: pH-dependent speciation and equilibria of 2-(2-Pyridin-2-ylethyl)benzoic acid.

Physicochemical Profiling: Causality in Form Selection

Choosing between the HCl salt and the free acid requires aligning the molecule's physical state with the specific demands of your experimental workflow.

Aqueous Solubility & The Common-Ion Effect

The free acid form exhibits its lowest solubility near its isoelectric point (pH ~4.7), where it exists primarily as a zwitterion. At this pH, strong intermolecular ionic interactions within the crystal lattice resist hydration[3].

Conversely, the HCl salt is pre-protonated. When introduced to water, it rapidly dissociates into a highly soluble cation. However, researchers must be wary of the [4]. If the HCl salt is dosed into a chloride-rich environment (such as simulated gastric fluid, pH 1.2), the excess chloride ions can suppress the solubility product (


), causing unexpected precipitation of the hydrochloride salt[5].
Solid-State Stability & Hygroscopicity

Pyridine hydrochlorides are notoriously prone to hygroscopicity. The HCl salt of 2-(2-Pyridin-2-ylethyl)benzoic acid may absorb ambient moisture at relative humidities (RH) >60%, leading to deliquescence or the formation of unpredictable hydrate polymorphs. The free acid form is generally more crystalline and thermodynamically stable under ambient storage conditions, making it the preferred form for long-term archiving and anhydrous organic synthesis.

Comparative Data Matrix

Physicochemical PropertyFree Acid FormHCl Salt Form
Molecular Weight 227.26 g/mol 263.72 g/mol [1]
Solid-State Stability High (Non-hygroscopic)Moderate (Moisture sensitive)
Aqueous Solubility (pH 1.2) Moderate (Protonates in situ)High (Subject to common-ion effect)[4]
Aqueous Solubility (pH 4.7) Very Low (Zwitterion precipitation)Moderate (Rapid initial dissolution, then precipitates)
Membrane Permeability Higher (Neutral/Zwitterionic species)[2]Lower (Highly charged initial state)
Ideal Application PAMPA assays, long-term storage, organic synthesisIV formulations, rapid aqueous bioassays

Self-Validating Experimental Protocols

To objectively evaluate these two forms in your own laboratory, rely on self-validating workflows rather than isolated measurements. The protocols below are designed with built-in causality and system checks.

Workflow Start Compound Selection: 2-(2-Pyridin-2-ylethyl)benzoic acid Branch1 HCl Salt Form Start->Branch1 Branch2 Free Acid Form Start->Branch2 Test1 Thermodynamic Solubility (Shake-Flask Method) Branch1->Test1 Test2 Salt Disproportionation (pH-Shift Extraction) Branch1->Test2 Branch2->Test1 Val1 HPLC-UV Mass Balance & Final pH Check Test1->Val1 Val2 AgNO3 Drop Test (Chloride Absence) Test2->Val2

Figure 2: Self-validating experimental workflow for salt vs. free acid characterization.

Protocol A: Thermodynamic Solubility & Common-Ion Assessment

Purpose: To determine the true equilibrium solubility while controlling for salt-induced pH shifts.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.7 and pH 7.4.

    • Causality Rationale: A high buffer capacity (50 mM) is strictly required. If unbuffered water is used, the dissolution of the HCl salt will rapidly drop the pH, masking the true pH-dependent solubility of the compound.

  • Equilibration: Add excess solid (either free acid or HCl salt) to 2 mL of buffer in a sealed glass vial. Agitate at 37°C for 24 hours.

    • Causality Rationale: 24 hours ensures thermodynamic equilibrium. The HCl salt will often exhibit a "spring and parachute" effect—rapidly dissolving (spring) and then precipitating as the free acid zwitterion (parachute)[3].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes.

    • Causality Rationale: Ultracentrifugation prevents sub-micron colloidal particles from remaining in the supernatant, which would artificially inflate the UV-Vis or HPLC quantification.

  • System Validation Check (Critical): Measure the pH of the final supernatant.

    • Self-Validation: If the pH has shifted by >0.1 units from the starting buffer, the buffer capacity was exceeded. The data must be discarded, and the experiment repeated with a stronger buffer.

Protocol B: Salt Disproportionation (Isolating Free Acid from HCl Salt)

Purpose: To convert commercially procured HCl salt into the stable free acid form for permeability assays.

  • Dissolution: Dissolve 1.0 g of the HCl salt in 20 mL of deionized water. (The low native pH will ensure complete dissolution).

  • Isoelectric Precipitation: Slowly titrate the solution with 0.1 M NaOH while monitoring with a calibrated pH probe. Stop exactly at pH 4.7.

    • Causality Rationale: pH 4.7 represents the isoelectric point where the zwitterion concentration is maximized, forcing the free acid to crash out of the aqueous phase as a white precipitate.

  • Isolation: Filter the precipitate through a 0.45 µm PTFE membrane and wash with ice-cold water to remove residual NaCl. Dry under vacuum at 40°C for 12 hours.

  • System Validation Check (Critical): Dissolve 10 mg of the dried powder in 1 mL of methanol and add 1 drop of 0.1 M

    
     (Silver Nitrate).
    
    • Self-Validation: If a white, cloudy precipitate (

      
      ) forms, the disproportionation is incomplete, and chloride ions remain. If the solution remains clear, the free acid has been successfully and purely isolated.
      

References

  • 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride - PubChem, National Institutes of Health.[Link]

  • A Perspective on the Permeability of Cocrystals/Organic Salts of Oral Drugs - Molecular Pharmaceutics, ACS Publications.[Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole - ResearchGate.[Link]

  • Pharmaceutical Salts - ResearchGate.[Link]

  • Pharmaceutical Salts Handbook Guide - Scribd.[Link]

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A Comparative Guide to Purity Assay Standards for 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. As no dedicated pharmacopeial monograph currently exists for this compound, this document establishes a robust analytical framework by drawing parallels with structurally related molecules and adhering to fundamental principles of analytical chemistry. We will explore High-Performance Liquid Chromatography (HPLC), titrimetry, and spectroscopic techniques, offering detailed protocols and a comparative analysis to guide researchers and quality control professionals in selecting the most appropriate methods for their specific needs, from routine quality control to in-depth impurity profiling.

Introduction: The Analytical Significance of a Bifunctional Molecule

2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is a heterocyclic compound incorporating three key functional groups that dictate its analytical behavior: a carboxylic acid, a basic pyridine ring, and a hydrochloride salt. This trifecta of chemical properties presents a unique challenge and opportunity for the analytical scientist. The purity of such an intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide will dissect the most effective and widely accepted analytical techniques for establishing the purity and quality of this molecule. We will move beyond simply listing procedures to explain the underlying chemical principles, empowering the user to not only execute the methods but also to troubleshoot and adapt them as needed.

The Workhorse of Purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For assessing the presence of organic impurities, such as starting materials, byproducts, or degradation products, RP-HPLC is the undisputed gold standard in the pharmaceutical industry.[1] Its high resolving power allows for the separation and quantification of the main compound from closely related structures.

The Causality Behind Method Development Choices

The primary challenge in developing an RP-HPLC method for 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is managing its amphoteric nature. The pyridine moiety is basic, while the carboxylic acid is acidic. The ionization state of both groups is pH-dependent and profoundly affects their retention on a nonpolar stationary phase (like C18).

  • Mobile Phase pH Control: Operating without a buffer is not an option. At low pH (e.g., <2), the carboxylic acid is protonated (neutral), but the pyridine nitrogen is protonated (cationic). At high pH (e.g., >7), the carboxylic acid is deprotonated (anionic), and the pyridine is neutral. In the mid-pH range, the molecule can exist as a zwitterion. To ensure a consistent and reproducible retention time, the mobile phase must be buffered to a pH where the ionization state is stable. A pH of ~2.5-3.5 is often a good starting point, keeping the carboxylic acid largely protonated and the pyridine fully protonated.

  • Peak Tailing: The basic pyridine group can interact with acidic residual silanols on the silica-based stationary phase, leading to poor peak shape (tailing).[2] This can be mitigated by using a high-purity, end-capped column and incorporating a competing base, like triethylamine (TEA), into the mobile phase or by using a low pH to suppress silanol activity.

  • Detector Selection: The presence of aromatic rings (both benzene and pyridine) provides strong chromophores, making UV detection the ideal choice. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength for quantification, likely in the range of 230-260 nm.[3]

Orthogonal Approach: Mixed-Mode HPLC (MM-HPLC)

An excellent alternative that directly addresses the challenges of analyzing basic compounds is Mixed-Mode HPLC.[2] These columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities.

  • Mechanism: An MM-HPLC column can leverage hydrophobic interactions and, simultaneously, cation-exchange interactions with the protonated pyridine ring. This dual retention mechanism provides a unique selectivity that can resolve impurities not separable by RP-HPLC alone.[4][5]

  • Advantage: This often results in superior peak shape and the ability to use simpler mobile phases, sometimes avoiding ion-pairing agents or competing bases.[2]

Experimental Protocol: RP-HPLC Purity Determination

This protocol is a validated starting point and must be verified for system suitability before use.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.

  • System Suitability:

    • Inject the Standard Solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

  • Analysis & Calculation:

    • Inject the diluent (blank), followed by the Standard and Sample Solutions.

    • Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Assay of Content: The Precision of Titrimetry

While HPLC excels at identifying and quantifying impurities relative to the main peak, it does not provide an absolute measure of the compound's content (assay). For this, classical titrimetry remains a highly accurate and reliable technique. Given the compound's structure, two primary titrimetric approaches are recommended.

Non-Aqueous Potentiometric Titration

This method quantifies the total basicity of the molecule. Since the hydrochloride salt is formed with the more basic pyridine nitrogen, this method effectively assays the compound.

  • Principle: The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances the basicity of the weak pyridine nitrogen. It is then titrated with a strong acid, like perchloric acid in acetic acid.[6] The endpoint is determined potentiometrically, which provides a more objective and precise endpoint than colorimetric indicators.

  • Self-Validation: The titrant (perchloric acid) must be standardized against a primary standard, such as potassium hydrogen phthalate (KHP), immediately before use to ensure trustworthiness of the results.

Argentometric Titration of Chloride

This method provides a direct assay of the hydrochloride salt by quantifying the chloride counter-ion.

  • Principle: The sample is dissolved in an appropriate solvent (e.g., water with a small amount of nitric acid), and the chloride ions are titrated with a standardized solution of silver nitrate.[7] The reaction forms a silver chloride precipitate. The endpoint can be detected potentiometrically with a silver electrode or using an indicator like potassium chromate (Mohr's method).

  • Significance: This method is orthogonal to the non-aqueous titration. A good agreement between the two methods provides strong evidence of the compound's identity and purity as the hydrochloride salt.

Experimental Protocol: Non-Aqueous Titration
  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Standard: Potassium Hydrogen Phthalate (KHP), dried at 120 °C for 2 hours.

  • Titrant Standardization:

    • Accurately weigh ~70 mg of dried KHP into a beaker.

    • Dissolve in 20 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution potentiometrically. Record the volume at the equivalence point.

    • Calculate the normality of the titrant.

  • Sample Analysis:

    • Accurately weigh an amount of the sample equivalent to ~200 mg of the free base into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the standardized 0.1 N perchloric acid solution potentiometrically.

  • Calculation:

    • % Assay = (V * N * MW * 100) / (W * 1000)

    • Where: V = Volume of titrant (mL), N = Normality of titrant, MW = Molecular weight of the compound (263.72 g/mol ), W = Weight of sample (g).

Method Comparison: Selecting the Right Tool

The choice of analytical method depends on the specific goal. The following table compares the primary techniques discussed.

Parameter RP-HPLC Non-Aqueous Titration Argentometric Titration LC-MS / NMR
Primary Use Impurity Profiling, Relative PurityAbsolute Content (Assay)Assay of Hydrochloride SaltStructure Elucidation, Impurity ID
Specificity High (separates isomers & related compounds)Moderate (titrates all bases)High (for chloride ion)Very High (structural information)
Precision Very Good (%RSD < 2%)Excellent (%RSD < 0.5%)Excellent (%RSD < 0.5%)Not for routine quantification
Sensitivity High (ppm level for impurities)Low (% level)Low (% level)High (for identification)
Throughput ModerateHighHighLow
Complexity High (method development required)LowLowVery High

Visualizing the Analytical Workflow

A robust quality control strategy integrates multiple techniques to provide a complete picture of the compound's purity.

AnalyticalWorkflow cluster_0 Sample Receipt & Preparation cluster_1 Purity & Impurity Analysis cluster_2 Content Assay cluster_3 Final Assessment Sample Test Sample Received Prep Prepare Solutions (HPLC, Titration) Sample->Prep HPLC RP-HPLC Analysis (Area % Purity, Impurity Profile) Prep->HPLC Titre1 Non-Aqueous Titration (% Assay vs. Theory) Prep->Titre1 Titre2 Argentometric Titration (% Chloride vs. Theory) Prep->Titre2 OOS1 Out of Specification? HPLC->OOS1 LCMS Impurity ID by LC-MS Structural Confirmation by NMR OOS1->LCMS Yes Compare Compare & Correlate Results (HPLC vs. Titration) OOS1->Compare No LCMS->Compare Titre1->Compare Titre2->Compare Report Certificate of Analysis (CoA) Compare->Report

Caption: Integrated workflow for comprehensive purity and content analysis.

Conclusion and Recommendations

A multi-pronged approach is essential for the robust characterization of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride.

  • For Routine Quality Control: A validated RP-HPLC method for purity and impurity determination, combined with a non-aqueous potentiometric titration for assay, provides a comprehensive and efficient assessment of batch quality.

  • For Method Validation & Reference Standard Characterization: All methods should be employed. Argentometric titration provides orthogonal confirmation of the salt content, while techniques like LC-MS and NMR are indispensable for structural confirmation and the definitive identification of any process impurities or degradation products.[8]

By integrating these techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of this important chemical building block, thereby upholding the rigorous standards of the pharmaceutical industry.

References

  • Benchchem. Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. Benchchem.
  • Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. Benchchem.
  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies.
  • Benchchem. Troubleshooting N-[2-(2-Pyridinyl)ethyl]benzamide synthesis impurities. Benchchem.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography.
  • Sigma-Aldrich. Pyridine Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.
  • Basavaiah, K., & Nagegowda, P. (2002). Titrimetric and spectrophotometric assay of some antihistamines through the determination of the chloride of their hydrochlorides. PubMed.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.
  • Sigma-Aldrich. Pyridine Pharmaceutical Secondary Standard; Certified Reference Material 110-86-1. Sigma-Aldrich.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Cooney, A., & Clentsmith, G. (2018). How can benzoic acid be tested for purity? Quora.
  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library.
  • ResearchGate. (2021). AN INSTRUCTION MANUAL- STEP BY STEP GUIDE FOR CONDUCTING TITRIMETRIC ANALYSIS (AS PER PCI SYLLABUS OF B. PHARMACY-I SEM). ResearchGate.
  • ECHEMI. How can benzoic acid be tested for purity?. ECHEMI.
  • NCERT. TITRIMETRIC ANALYSIS. NCERT.
  • Scribd. Potentiometric Titration of Amines. Scribd.
  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2008). First derivative spectrophotometric and high performance liquid chromatographic simultaneous determination of benzoic and salicylic acids in pharmaceutical preparations. PubMed.
  • Benchchem. HPLC method for purity validation of 2-(pyridin-2-yl)propan-2-ol. Benchchem.

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Purity Validation Guide for 2-(2-Pyridin-2-ylethyl)benzoic acid HCl: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Validating the purity of pharmaceutical intermediates requires analytical rigor that goes beyond simple structural confirmation. For complex salts like 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride (C₁₄H₁₄ClNO₂), ensuring absolute macroscopic purity is critical before downstream integration.

This guide objectively compares the performance of Elemental Analysis (EA) against alternative orthogonal techniques—specifically Quantitative ¹H NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . By analyzing the causality behind experimental choices, we establish a self-validating framework for certifying reference-grade materials.

The Analytical Challenge: Causality in Method Selection

The molecular architecture of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl presents distinct analytical challenges. The molecule contains a basic pyridine nitrogen and an acidic carboxyl group, making the free base prone to zwitterion formation. The addition of the HCl salt stabilizes the compound, but introduces vulnerabilities to hygroscopicity and salt disproportionation.

While chromatographic techniques can identify organic impurities, they fail to provide a complete macroscopic mass balance. This is where[1].

The Hydrate vs. Inorganic Salt Dilemma

Consider a scenario where a batch of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl yields an organic purity of 93.6%.

  • If the impurity is water (hydrate formation): The theoretical carbon content drops from 63.76% to 59.68%, while hydrogen and oxygen mass percentages increase.

  • If the impurity is excess inorganic salt (e.g., NaCl from workup): The carbon and nitrogen percentages drop, but the chlorine percentage disproportionately spikes.

Because[2], it cannot easily distinguish between these two scenarios without specialized calibration. Elemental analysis bridges this gap by directly quantifying the C, H, N, and Cl mass fractions, definitively proving the 1:1 stoichiometry of the API to its counterion.

Comparative Performance Data

To establish a robust validation profile, no single technique is sufficient. The table below summarizes the theoretical quantitative data for C₁₄H₁₄ClNO₂ (MW: 263.72 g/mol ) and objectively compares the performance of EA against qNMR and HRMS.

Analytical TechniquePrimary OutputStrengthsLimitationsPerformance on C₁₄H₁₄ClNO₂
Elemental Analysis (CHNS + Cl) Macroscopic mass % (C: 63.76%, H: 5.35%, N: 5.31%, Cl: 13.44%)Direct salt stoichiometry validation; detects inorganic/water mass.Destructive; requires 2-5 mg per run; limited structural data.Confirms exact 1:1 HCl salt ratio and detects hygroscopic water weight.
Quantitative ¹H NMR (qNMR) Absolute organic purity (%)Non-destructive; highly precise; simultaneous structural confirmation.Blind to inorganic salts; requires a certified internal standard.Accurately quantifies the organic free-base fraction against an internal standard.
High-Resolution Mass Spec (HRMS) Exact mass & isotope patternUnmatched sensitivity for molecular identification; confirms formula.Poor for absolute macroscopic purity quantification; matrix effects.Confirms the exact mass of the free base [M+H]⁺ ion (228.1025 m/z).

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. The following methodologies embed internal checks to guarantee that instrument drift or matrix effects do not invalidate the results.

Protocol A: Elemental Analysis (Dumas Combustion & Ion Chromatography)

This protocol utilizes flash combustion for CHN determination and [3].

  • Sample Preparation & Drying: Dry 5–10 mg of the compound under vacuum at 60°C for 12 hours.

    • Causality: Retained adventitious water artificially inflates H and O percentages while depressing C, N, and Cl, masking the true API stoichiometry.

  • System Calibration (Self-Validation Check): Run a blank followed by a Certified Reference Material (CRM), such as sulfanilamide. The sample batch must be bracketed by CRM runs. If the post-run CRM deviates by >0.3% from theoretical values, the system has drifted, and the run is automatically invalidated.

  • Combustion (CHN): Encapsulate 1.5 mg of the dried sample in a tin capsule with a V₂O₅ additive.

    • Causality: V₂O₅ acts as a combustion catalyst, ensuring complete oxidation of the pyridine ring and preventing the formation of refractory nitrides that would skew nitrogen quantification. Flash combust at 1000°C in an oxygen-rich environment.

  • Halogen Determination (Cl): Perform oxygen flask combustion on a separate 2 mg aliquot, followed by ion chromatography to quantify the chloride content.

  • Data Synthesis: The sum of C, H, N, O, and Cl mass percentages must equal 100% ± 0.5% to pass validation.

Protocol B: Quantitative ¹H NMR (qNMR)

While EA confirms the macroscopic mass balance, qNMR confirms the absolute purity of the organic fraction.

  • Internal Standard Selection: Select a NIST-traceable internal standard (IS), such as Maleic acid, ensuring its signals do not overlap with the aromatic or aliphatic signals of the analyte.

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS using a microbalance (d = 0.001 mg). Dissolve in 600 µL of DMSO-d₆.

  • T₁ Relaxation Analysis (Self-Validation Check): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest relaxing proton in the mixture.

  • Acquisition: Acquire ¹H NMR spectra with a relaxation delay (D1) set to ≥ 5 × T₁ (typically 45–60 seconds).

    • Causality: A sufficient D1 ensures >99% signal recovery. Failing to allow complete relaxation results in partial saturation of the spins, leading to catastrophic integration errors and false purity values[4].

  • Integration: Integrate the IS peak and a distinct analyte peak (e.g., the ethyl linker protons). Calculate absolute purity using the standard mass ratio equation.

Visualizing the Orthogonal Validation Workflow

To certify 2-(2-Pyridin-2-ylethyl)benzoic acid HCl as a reference standard, data from EA, qNMR, and HRMS must be synthesized. The workflow below illustrates this orthogonal approach.

PurityValidation Compound 2-(2-Pyridin-2-ylethyl) benzoic acid HCl EA Elemental Analysis (Combustion & IC) Compound->EA Macroscopic Composition qNMR Quantitative 1H NMR (Internal Standard) Compound->qNMR Organic Integrity HRMS High-Res Mass Spec (ESI-TOF) Compound->HRMS Molecular Identity EA_Data C, H, N, Cl Mass % (Stoichiometry) EA->EA_Data qNMR_Data Absolute Organic Purity (%) qNMR->qNMR_Data HRMS_Data Exact Mass & Isotope Pattern HRMS->HRMS_Data Decision Data Synthesis & Orthogonal Validation EA_Data->Decision qNMR_Data->Decision HRMS_Data->Decision Result Certified Reference Material (CRM) Decision->Result Meets ±0.5% Variance Criteria

Orthogonal validation workflow for pharmaceutical intermediate purity.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]

  • Auriga Research. "CHNS (O) Elemental Analysis in Pharmaceutical Manufacturing." Auriga Research, 2025.[Link]

  • Robertson Microlit. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit Laboratories.[Link]

  • National Center for Biotechnology Information. "2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride." PubChem Compound Summary.[Link]

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A Comparative Guide to Reference Standards for the Analysis of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standard, the benchmark against which all analytical measurements are compared. This guide provides an in-depth technical comparison of establishing and qualifying reference standards for the analysis of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, a heterocyclic compound with potential applications in pharmaceutical research. We will explore the critical attributes of a reference standard, compare analytical techniques for its characterization, and provide actionable protocols for its implementation in a research or quality control setting.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a test sample. In the context of pharmaceutical analysis, its role is foundational. An impure or poorly characterized reference standard will lead to inaccurate analytical results, potentially compromising the safety and efficacy of a drug product. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which are intrinsically linked to the quality of the reference standard used.[1][2][3]

The establishment of a reference standard for a novel compound like 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride involves a rigorous process of purification, structural elucidation, and purity assessment. This guide will compare two tiers of reference standards: a primary reference standard and a secondary (or working) reference standard.

Comparative Analysis of Reference Standard Tiers

The selection of a reference standard tier depends on the stage of drug development and the intended application of the analytical method.

FeaturePrimary Reference StandardSecondary (Working) Reference Standard
Purity Highest possible purity, extensively characterized.High purity, characterized against the primary standard.
Characterization Comprehensive structural elucidation (NMR, MS, IR) and purity assessment by multiple orthogonal methods.Identity confirmed against the primary standard. Purity determined by a routine analytical method.
Source Often established in-house or obtained from a pharmacopeia (e.g., USP, EP) if available.[4][5]Prepared in-house and qualified against the primary standard.
Usage Used to characterize secondary standards and as a primary comparator in critical assays.Used for routine quality control testing and in-process controls.
Cost & Availability High cost to establish or purchase; limited availability.Lower cost to prepare; readily available for routine use.

Analytical Techniques for Characterization and Comparison

A multi-faceted analytical approach is essential for the comprehensive characterization of a reference standard and for routine analysis. Given the structure of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, which contains both a pyridine ring and a benzoic acid moiety, a combination of chromatographic and spectroscopic techniques is necessary.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity determination and assay of non-volatile organic compounds in the pharmaceutical industry.[8][9] For 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, a reversed-phase HPLC method with UV detection is the most common approach.

Experimental Workflow: HPLC Method Development and Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application col_select Column Selection (e.g., C18, C8) mob_phase Mobile Phase Optimization (Acetonitrile/Methanol, Buffer pH) col_select->mob_phase Peak Shape detection Wavelength Selection (UV-Vis Detector) mob_phase->detection Sensitivity gradient Gradient Elution Profile detection->gradient Resolution specificity Specificity/ Selectivity gradient->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness assay Assay of Test Sample robustness->assay impurity Impurity Profiling robustness->impurity

Caption: Workflow for HPLC method development and validation.

Detailed Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard and test sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

Orthogonal Analytical Techniques for Comprehensive Characterization

To ensure the definitive characterization of a primary reference standard, orthogonal methods—those that rely on different physicochemical principles—are employed.

TechniquePrincipleInformation Provided
Nuclear Magnetic Resonance (NMR) Nuclear spin transitions in a magnetic field.Unambiguous structural elucidation (¹H and ¹³C NMR), identification of impurities.[10]
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Molecular weight confirmation, fragmentation pattern for structural information.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups.
Gas Chromatography (GC) Partitioning between a stationary phase and a mobile gas phase.Analysis of volatile impurities and residual solvents.[7]

Impurity Profiling: A Critical Aspect of Reference Standard Qualification

Impurities in a drug substance or product can arise from various sources, including the synthesis process, degradation, and storage.[8][11] A comprehensive impurity profile is essential for the qualification of a reference standard.

Logical Framework for Impurity Profiling

cluster_0 Impurity Identification cluster_1 Impurity Quantification cluster_2 Qualification forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) lc_ms LC-MS/MS Analysis forced_degradation->lc_ms Generate Degradants nmr_iso Isolation & NMR Spectroscopy lc_ms->nmr_iso Tentative ID hplc_dad Validated HPLC-UV/DAD Method nmr_iso->hplc_dad Characterized Impurity Standards qnmr Quantitative NMR (qNMR) nmr_iso->qnmr tox_studies Toxicological Assessment hplc_dad->tox_studies Impurity Levels qnmr->tox_studies ich_limits Comparison to ICH Thresholds tox_studies->ich_limits

Caption: A systematic approach to impurity profiling.

Conclusion: Ensuring Analytical Excellence

The selection and qualification of a reference standard for 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is a critical undertaking that underpins the reliability of all subsequent analytical data. While a primary reference standard requires exhaustive characterization using a suite of orthogonal techniques, a secondary reference standard, qualified against the primary, provides a practical and cost-effective solution for routine analyses. A well-validated HPLC method serves as the workhorse for both purity assessment and assay, but its results are only as reliable as the reference standard against which they are measured. By adhering to the principles outlined in this guide and the guidelines set forth by regulatory bodies like the ICH, researchers and drug development professionals can ensure the scientific integrity of their work.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Quality Guidelines. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • 2003 USP 26 - Regulations.gov. [Link]

  • 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride | C14H14ClNO2 | CID 45075114 - PubChem. [Link]

  • HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. [Link]

  • Various Aspects in the Impurity Profiling of Pharmaceutical Formulations - Walsh Medical Media. [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES - UPB. [Link]

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment - ResearchGate. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • The determination of 2-(2-hydroxypropanamido) benzoic acid enantiomers and their corresponding prodrugs in rat plasma by UHPLC-MS/MS and application to comparative pharmacokinetic study after a single oral dose - PubMed. [Link]

  • Analysis of Food Preservatives Using the Agilent 1290 Infinity II LC. [Link]

  • N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride - British Pharmacopoeia. [Link]

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Distinguishing 2-(2-Pyridin-2-ylethyl)benzoic Acid from Starting Materials: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the development of targeted therapeutics—particularly for GPCR ligands and kinase inhibitors—2-(2-Pyridin-2-ylethyl)benzoic acid (PEBA) requires rigorous analytical characterization during its synthesis. The standard synthetic route involves a Mizoroki-Heck cross-coupling of 2-bromobenzoic acid with 2-vinylpyridine, followed by palladium-catalyzed hydrogenation [1].

For process chemists and analytical scientists, the primary challenge is objectively distinguishing the final saturated product (PEBA) from its starting materials and the highly conjugated intermediate. This guide provides a self-validating analytical framework to track the reaction's progress, objectively comparing the physicochemical properties of each compound to ensure absolute structural confirmation.

Synthetic Workflow & Mechanistic Causality

To understand how to differentiate these molecules, we must first understand the causality of the synthetic transformations. The Heck coupling establishes the critical carbon-carbon bond but leaves a rigid, conjugated trans-alkene bridge[2]. Because drug targets often require specific spatial flexibility for optimal binding pockets, the alkene is subsequently reduced via hydrogenation to yield the flexible ethylene linker [3].

SyntheticWorkflow SM1 2-Bromobenzoic Acid (SM1) Heck Heck Coupling Pd-Catalyst SM1->Heck SM2 2-Vinylpyridine (SM2) SM2->Heck INT 2-(2-Pyridin-2-ylvinyl) benzoic acid (INT) Heck->INT Hydro Hydrogenation H2, Pd/C INT->Hydro Target 2-(2-Pyridin-2-ylethyl) benzoic acid (PEBA) Hydro->Target

Synthetic workflow from starting materials to the final saturated product.

Analytically, this means our tracking methods must be sensitive to mass shifts (addition of two protons), loss of extended conjugation (UV shifts), and changes in proton environments (alkene vs. alkane).

Analytical Modalities for Differentiation

A single analytical technique is insufficient for absolute confirmation. To establish a self-validating system , we must employ orthogonal techniques where the limitations of one method are covered by the strengths of another.

  • HPLC-UV/MS (Mass & Conjugation Tracking): Causality: The extended

    
    -conjugation in the intermediate (INT) significantly shifts its UV absorption maximum (
    
    
    
    ) to a longer wavelength compared to the saturated product (PEBA). Simultaneously, mass spectrometry tracks the precise
    
    
    Da shift from the intermediate to the final product.
  • 
    H NMR Spectroscopy (Structural Connectivity): 
    Causality: While MS confirms the mass, it cannot rule out structural isomers. NMR acts as the structural lock. The alkene protons of the intermediate appear as distinct doublets (typically trans, 
    
    
    
    Hz) in the downfield region. Upon successful hydrogenation, these disappear entirely, replaced by two coupled aliphatic multiplets in the upfield region (
    
    
    3.0–3.5 ppm).

AnalyticalLogic Sample Reaction Mixture Aliquot HPLC HPLC-MS Analysis Sample->HPLC MassCheck m/z = 228.1[M+H]+? HPLC->MassCheck NMR 1H NMR Analysis MassCheck->NMR Yes Impure Contains SM or INT MassCheck->Impure No VinylCheck Absence of δ 7.0-8.0 alkene doublets? NMR->VinylCheck Pure Confirmed PEBA VinylCheck->Pure Yes VinylCheck->Impure No

Self-validating analytical workflow for product confirmation.

Quantitative Data Comparison

The following tables summarize the expected analytical data used to differentiate the target from its precursors.

Table 1: Physicochemical and LC-MS Properties
CompoundRoleExact MassDiagnostic m/zUV

Profile
2-Bromobenzoic Acid Starting Material 1199.95 Da198.9 [M-H]

~230 nm, 275 nm
2-Vinylpyridine Starting Material 2105.06 Da106.1 [M+H]

~240 nm, 278 nm
2-(2-Pyridin-2-ylvinyl)benzoic acid Intermediate225.08 Da226.1 [M+H]

~290 nm (Extended conjugation)
2-(2-Pyridin-2-ylethyl)benzoic acid Final Product 227.09 Da 228.1 [M+H]

~265 nm (Loss of conjugation)
Table 2: Key H NMR Diagnostic Signals (DMSO- , 400 MHz)
CompoundDiagnostic ProtonsChemical Shift (

, ppm)
Multiplicity & Coupling
2-Vinylpyridine Terminal Alkene~5.5, ~6.2, ~6.8dd, d, d (ABX system)
Intermediate (INT) Internal trans-Alkene~7.4, ~7.9d, d (

Hz)
Final Product (PEBA) Aliphatic Ethylene Bridge ~3.10 – 3.35 m (4H, -CH

-CH

-)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, execute the following step-by-step methodologies. This dual-protocol system ensures that any false positives in mass identification are caught by structural NMR validation.

Protocol A: LC-MS/UV Gradient Methodology

Purpose: Confirm mass shift and monitor the disappearance of the highly conjugated intermediate.

  • Sample Preparation: Dissolve 1 mg of the reaction aliquot in 1 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a standard C18 Reverse Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) to ensure adequate retention of the polar pyridine moiety.

  • Mobile Phase:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection:

    • Set the Diode Array Detector (DAD) to extract at 254 nm and 290 nm. Causality: The intermediate will show strong absorbance at 290 nm, whereas the final product will show a sharp decrease at this wavelength.

    • Set the MS to positive Electrospray Ionization (ESI+) scanning from m/z 100 to 500.

  • Validation Criteria: The reaction is deemed complete when the peak at m/z 226.1 (INT) is

    
     relative area, and the dominant peak is m/z 228.1 (PEBA).
    
Protocol B: H NMR Structural Validation

Purpose: Provide absolute confirmation of alkene saturation, ruling out isobaric impurities.

  • Sample Preparation: Evaporate 10 mg of the purified product to absolute dryness to remove residual protic solvents. Dissolve in 0.6 mL of DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Acquisition Parameters:

    • Nucleus:

      
      H
      
    • Frequency: 400 MHz (minimum)

    • Number of Scans (ns): 16 to 32 (ensure high signal-to-noise ratio for the aliphatic region).

    • Relaxation Delay (d1): 2.0 seconds.

  • Spectral Processing & Analysis:

    • Phase and baseline correct the spectrum.

    • Calibrate the TMS peak to 0.00 ppm.

    • Decision Gate: Inspect the region between

      
       7.0 and 8.0 ppm. If doublets with a coupling constant of 
      
      
      
      Hz are present, the intermediate has not been fully reduced.
    • Confirmation Gate: Inspect the region between

      
       3.0 and 3.5 ppm. The presence of two distinct multiplets integrating to 4 protons total confirms the formation of the -CH
      
      
      
      -CH
      
      
      - bridge.

References

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.[Link]

  • Heck Reaction. Chemistry LibreTexts.[Link]

  • New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews - ACS Publications.[Link]

Safety Operating Guide

2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-(2-Pyridin-2-ylethyl)benzoic Acid Hydrochloride

As a Senior Application Scientist overseeing pharmaceutical scale-up and laboratory operations, I frequently observe laboratories overlooking the nuanced disposal requirements of complex chemical intermediates. 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is a prime example. While it serves as a highly valuable building block in drug development, its dual functional nature—combining a weakly basic pyridine ring with an acidic benzoic acid moiety, stabilized as a hydrochloride salt—dictates strict handling and disposal protocols.

Mishandling this compound can lead to environmental contamination, RCRA (Resource Conservation and Recovery Act) violations, and immediate safety hazards for laboratory personnel. This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound.

Physicochemical Hazard Profiling

To manage waste effectively, we must first understand the causality behind the chemical's behavior. The presence of the hydrochloride (HCl) salt makes the compound highly soluble in aqueous media but inherently acidic upon dissolution [2]. Furthermore, pyridine derivatives are closely monitored by environmental agencies due to their resistance to rapid biodegradation and potential toxicity to aquatic life [1].

Table 1: Physicochemical Properties & Disposal Implications

PropertyValue / CharacteristicOperational Disposal Implication
Molecular Formula C₁₄H₁₄ClNO₂Contains nitrogen and chlorine; requires specialized high-temperature incineration. Cannot be poured down standard drains.
Chemical State Hydrochloride Salt (Solid)Dissociates in water to release HCl, lowering the pH. Aqueous waste must be neutralized before final collection to prevent adverse reactions.
Functional Groups Pyridine ring, Carboxylic acidPyridine derivatives exhibit environmental persistence. Must be strictly segregated and treated as hazardous organic waste.

Required Personal Protective Equipment (PPE)

A comprehensive risk assessment must dictate your PPE selection. The following table outlines the mandatory protective gear required when handling or disposing of this compound, along with the scientific rationale for each choice [3].

Table 2: Mandatory PPE for Handling and Disposal

EquipmentSpecificationCausality (Why it is required)
Hand Protection Nitrile (Double-gloved) or Butyl RubberPrevents dermal absorption. Double-gloving is essential when handling the solid powder to mitigate micro-tears during mechanical transfer.
Eye Protection Chemical Safety GogglesThe acidic nature of the hydrochloride salt poses a severe risk of corneal damage upon accidental contact with ocular mucosa.
Respiratory N95 / P100 Particulate RespiratorPrevents the inhalation of aerosolized active pharmaceutical ingredient (API) dust during bulk transfer, weighing, or spill cleanup.
Body Protection Flame-retardant Lab CoatProtects against accidental exposure, especially critical when the compound is dissolved in flammable organic solvents.

Waste Segregation & Disposal Workflows

Proper segregation is the cornerstone of laboratory safety. Mixing incompatible waste streams can trigger catastrophic reactions. The workflow below illustrates the decision-making process for segregating 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride based on its physical state.

WasteWorkflow Start Waste: 2-(2-Pyridin-2-ylethyl) benzoic acid HCl State Determine Physical State Start->State Solid Solid Waste (Powder/Consumables) State->Solid Liquid Liquid Waste (Solutions) State->Liquid BinSolid Solid Hazardous Waste Bin (Double-bagged) Solid->BinSolid Aq Aqueous Solution Liquid->Aq Org Organic Solution Liquid->Org pH Check pH: Neutralize acidic HCl dissociation Aq->pH BinOrg Organic Waste Bin (Halogenated vs Non-Halogenated) Org->BinOrg BinAq Aqueous Waste Bin (Verify no Cyanides/Sulfides) pH->BinAq

Decision tree for the segregation and disposal of 2-(2-Pyridin-2-ylethyl)benzoic acid HCl waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused Chemical & Consumables)
  • Consolidation : Gather all unused bulk powder and contaminated consumables (e.g., weigh boats, spatulas, Kimwipes).

  • Primary Containment : Place the waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Secondary Containment (Double-Bagging) : Place the primary container into a secondary hazardous waste bag.

    • Causality: Hydrochloride salts can be highly hygroscopic. Absorbing ambient laboratory moisture can cause the material to become corrosive, potentially degrading a single layer of standard plastic over time [2].

  • Labeling : Affix a standard Hazardous Waste label. Mark clearly as "Toxic Solid Waste: Pyridine Derivative / Hydrochloride Salt."

  • Transfer : Move the container to the designated Satellite Accumulation Area (SAA) for pickup by a licensed EHS contractor.

Protocol B: Aqueous Solution Disposal
  • pH Verification : Using a calibrated pH meter or universal indicator strips, check the pH of the aqueous waste.

    • Causality: The dissociation of the HCl salt will render the solution highly acidic.

  • Neutralization : Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) while stirring until the pH stabilizes between 6.0 and 8.0.

    • Causality: Acidic solutions can react violently with other waste streams. If inadvertently mixed with cyanides or sulfides in a communal waste carboy, unneutralized acid will generate lethal Hydrogen Cyanide (HCN) or Hydrogen Sulfide (H₂S) gases [4].

  • Transfer to Carboy : Pour the neutralized solution into the "Aqueous Hazardous Waste" carboy.

  • Documentation : Log the addition on the waste manifest, explicitly noting the presence of the pyridine derivative.

Protocol C: Organic Solvent Disposal
  • Solvent Identification : Determine if the carrier solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, ethyl acetate).

  • Segregation : Pour the waste into the respective "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases incineration costs and can cause incompatible exothermic reactions during transport.

  • Sealing and Venting : Ensure the carboy is fitted with a proper pressure-relief venting cap to prevent structural failure from solvent vapor buildup.

Emergency Spill Management Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Evacuate and Assess : Isolate the spill area immediately. Ensure the laboratory fume hood sashes are lowered to maximize exhaust ventilation.

  • PPE Donning : Put on a P100 respirator, chemical safety goggles, and double nitrile gloves.

  • Containment (Solid Spill) : Do not dry sweep.

    • Causality: Dry sweeping or using a standard vacuum will aerosolize the fine powder, creating an immediate inhalation hazard and spreading contamination [3]. Instead, carefully cover the powder with absorbent pads dampened with water or a compatible solvent.

  • Collection : Carefully scoop the dampened material using a non-sparking plastic scoop and place it into a designated solid hazardous waste container.

  • Decontamination : Wash the spill surface with a mild alkaline detergent solution, followed by a thorough deionized water rinse, to neutralize and remove any residual acidic salt.

References

  • U.S. Environmental Protection Agency (EPA). "Pyridine - Substance Details - SRS." EPA Substance Registry Services. Available at: [Link]

  • Kamat Lab, University of Notre Dame. "Standard Operating Procedures: Waste Handling & Disposal." Available at: [Link]

A Comprehensive Guide to the Safe Handling of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth technical and safety information for handling 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from its constituent chemical moieties: pyridine and benzoic acid. This approach ensures a robust and cautious framework for its manipulation, storage, and disposal.

The core principle of this guide is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, thereby fostering a culture of safety and scientific excellence.

Hazard Analysis: A Tale of Two Moieties

2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride is a molecule that combines the structural features of both pyridine and benzoic acid. Therefore, a comprehensive risk assessment must consider the hazards associated with both parent compounds.

  • The Pyridine Component: Pyridine is a flammable liquid and is known to be harmful if swallowed, in contact with skin, or inhaled.[1] It can cause skin and eye irritation, and inhalation may lead to dizziness, headaches, and respiratory irritation.[2][3]

  • The Benzoic Acid Component: Benzoic acid is a solid that can cause skin irritation and serious eye damage.[4][5] In powder form, it can also cause respiratory irritation.[6]

Given these combined hazards, 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride should be handled as a substance that is potentially toxic, an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested.

Table 1: Summary of Potential Hazards

Hazard ClassificationAssociated ComponentPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation)PyridineHarmful if swallowed, in contact with skin, or inhaled.[1]
Skin Corrosion/IrritationPyridine, Benzoic AcidCauses skin irritation.[3][5][6]
Serious Eye Damage/IrritationPyridine, Benzoic AcidCauses serious eye irritation or damage.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Pyridine, Benzoic AcidMay cause respiratory irritation.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified risks. The following recommendations are based on established safety protocols for handling pyridine and benzoic acid derivatives.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[7]

    • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended over latex, as they offer better protection against pyridine.[2] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection:

    • Lab Coat: A clean, buttoned lab coat should be worn to protect against skin contact.

    • Additional Protection: For tasks with a higher risk of contamination, consider the use of chemical-resistant aprons or suits.

  • Respiratory Protection:

    • Engineering Controls First: All handling of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

    • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a self-validating system to ensure safety at every stage.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal Receiving Receiving & Storage Weighing Weighing Receiving->Weighing Verify Integrity Dissolving Dissolving & Use Weighing->Dissolving In Fume Hood Waste_Disposal Waste Disposal Dissolving->Waste_Disposal Collect Waste Spill_Cleanup Spill Cleanup Spill_Cleanup->Waste_Disposal Contain & Collect

Caption: Workflow for the safe handling and disposal of 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride.

Step-by-Step Handling Procedures:

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Ensure the container is tightly sealed and clearly labeled.

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be performed inside a chemical fume hood to prevent inhalation of any dust particles.

  • Use anti-static tools and equipment where appropriate.

  • Handle the compound gently to avoid creating airborne dust.

3. Dissolution and Use in Experiments:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Conduct all experimental work involving this compound within a chemical fume hood.

  • Keep all containers closed when not in use.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling workflow. Improper disposal can lead to environmental contamination and potential harm to aquatic life.

  • Waste Collection:

    • All waste materials contaminated with 2-(2-Pyridin-2-ylethyl)benzoic acid hydrochloride, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal Method:

    • The primary method of disposal should be through a licensed hazardous waste disposal company.

    • Never dispose of this chemical down the drain or in the regular trash.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these detailed protocols, you contribute to a safer laboratory environment and ensure the integrity of your scientific endeavors.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Vertex AI Search.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.NJ.gov.
  • Safety D
  • Pyridine ACS Safety Data Sheet.Jubilant Ingrevia Limited. (2024, January 25).
  • Pyridine - SAFETY D
  • 2 - SAFETY D
  • SAFETY D
  • Safety d
  • 2-(2-Pyridin-3-ylethyl)benzoic acid hydrochloride.PubChem.
  • 2-(Pyridin-2-yl)benzoic acid.Sigma-Aldrich.
  • OR-2250 - Safety D
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1).
  • SAFETY D
  • 2-(Pyridin-2-yl)benzoic acid.Sigma-Aldrich.
  • 2-(2-Phenylethyl)

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.